Leucylasparagine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19N3O4 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-amino-2-[(2-amino-4-methylpentanoyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17) |
InChI Key |
MLTRLIITQPXHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Synthesis of Leucylasparagine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro synthesis of the dipeptide Leucylasparagine (Leu-Asn). The synthesis of dipeptides is a fundamental process in biochemical research and pharmaceutical development, serving as building blocks for larger polypeptides and as standalone therapeutic agents. This document details both chemical and enzymatic approaches to Leu-Asn synthesis, offering comprehensive experimental protocols, quantitative data summaries, and visual representations of the underlying pathways and workflows.
Chemical Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern chemical peptide synthesis, renowned for its efficiency and amenability to automation. The most prevalent strategy, and the one detailed here, is the Fmoc/tBu approach, which offers mild reaction conditions.
The synthesis of this compound via SPPS commences with the immobilization of the C-terminal amino acid, asparagine, onto a solid support (resin). The subsequent amino acid, leucine, is then coupled to the resin-bound asparagine. Each step of the synthesis cycle, including deprotection and coupling, is followed by thorough washing to eliminate excess reagents and byproducts, simplifying the purification process.[1]
A critical consideration in the synthesis of asparagine-containing peptides is the potential for side reactions, particularly the dehydration of the side-chain amide to a nitrile. To mitigate this, the use of a side-chain protecting group on the asparagine residue is highly recommended. The trityl (Trt) group is a common choice for this purpose.
Experimental Protocol: Fmoc-SPPS of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated dipeptide.
Materials:
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Leu-OH
-
Rink Amide resin (100-200 mesh)
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for 1-2 hours.
-
Fmoc Deprotection (Asparagine):
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).
-
-
Leucine Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
To monitor coupling completion, a Kaiser test can be performed.[2] A blue color indicates incomplete coupling, requiring a recoupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Fmoc Deprotection (Leucine):
-
Repeat step 2 to remove the Fmoc group from the newly added leucine.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
The crude this compound can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data for SPPS
The yield and purity of chemically synthesized peptides are influenced by numerous factors, including the sequence, coupling reagents, and reaction conditions. While specific data for this compound is not extensively published, the following table summarizes typical ranges for dipeptide synthesis using HBTU/HOBt activation.
| Parameter | Typical Value | Reference |
| Coupling Efficiency per cycle | >99% | [3] |
| Overall Crude Yield | 70-90% | [4] |
| Purity after Cleavage | 80-95% | [5] |
| Final Purity (after HPLC) | >98% | [5] |
Enzymatic Synthesis of this compound
Enzymatic peptide synthesis offers a green alternative to chemical methods, proceeding under mild conditions with high stereospecificity, thus avoiding racemization. Carboxypeptidase Y (CPY), a serine carboxypeptidase, can be utilized for the synthesis of dipeptides.[6] The enzyme catalyzes the condensation of an N-protected amino acid ester (the acyl donor) with an amino acid amide (the nucleophile).
Conceptual Experimental Protocol: CPY-Catalyzed Synthesis of this compound
This protocol provides a conceptual framework for the enzymatic synthesis of this compound. Optimization of substrate concentrations, enzyme concentration, pH, and reaction time is crucial for achieving high yields.
Materials:
-
N-protected Leucine ester (e.g., Z-Leu-OEt or Boc-Leu-OMe)
-
Asparagine amide (Asn-NH2)
-
Carboxypeptidase Y (CPY)
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Organic co-solvent (e.g., acetonitrile or methanol)
-
Reaction vessel with temperature control
Procedure:
-
Reaction Setup:
-
Dissolve the N-protected Leucine ester and Asparagine amide in the buffer solution. A small amount of organic co-solvent may be added to improve substrate solubility.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25-37°C).
-
-
Enzymatic Reaction:
-
Add Carboxypeptidase Y to the reaction mixture to initiate the synthesis.
-
Incubate the reaction with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of the dipeptide.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by adding acid or heating).
-
The protected dipeptide can be isolated and purified using chromatographic techniques.
-
-
Deprotection:
-
The N-terminal protecting group can be removed by standard methods (e.g., hydrogenolysis for Z-group or acidolysis for Boc-group) to yield this compound.
-
Quantitative Data for Enzymatic Dipeptide Synthesis
The efficiency of enzymatic peptide synthesis is highly dependent on the specific enzyme, substrates, and reaction conditions. The following table provides generalized data for dipeptide synthesis using Carboxypeptidase Y.
| Parameter | Typical Value | Reference |
| Yield of Protected Dipeptide | 40-80% | [7] |
| Reaction Time | 1-24 hours | [1] |
| Optimal pH | 7.5-9.0 | [6] |
| Optimal Temperature | 25-40°C | [8] |
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the workflows for the chemical and enzymatic synthesis of this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: Enzymatic Synthesis Workflow for this compound.
Conclusion
This guide has provided a comprehensive technical overview of the in vitro synthesis of this compound, covering both established chemical methods and emerging enzymatic strategies. The detailed protocols, comparative quantitative data, and clear visual workflows are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to undertake the synthesis of this and other dipeptides. The choice between chemical and enzymatic synthesis will depend on the specific requirements of the application, including scale, desired purity, and environmental considerations. Further optimization of the presented protocols will likely be necessary to achieve the desired outcomes for specific research and development goals.
References
- 1. Peptide enzymatic microsynthesis, using carboxypeptidase Y as the catalyst: application to stepwise synthesis of Leuenkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-Phase Enzymatic Peptide Synthesis to Produce an Antioxidant Dipeptide [journal.hep.com.cn]
- 8. assets.fishersci.com [assets.fishersci.com]
The Biological Function of Leucylasparagine in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
Leucylasparagine (Leu-Asn) is a dipeptide composed of the essential amino acid leucine and the non-essential amino acid asparagine.[1] Despite the well-documented and critical roles of its constituent amino acids in mammalian cell physiology, direct evidence for specific biological functions of the this compound dipeptide itself is notably scarce in current scientific literature. The Human Metabolome Database categorizes Leucyl-Asparagine as an 'expected' metabolite, one that has not yet been identified in human tissues or biofluids.[2] This suggests that this compound is likely a transient intermediate in protein digestion and catabolism rather than a stable signaling molecule with dedicated physiological roles.[2] This guide provides a comprehensive overview of the known biological functions of leucine and asparagine, which are the metabolic products of this compound hydrolysis, and discusses the general mechanisms of dipeptide transport and degradation in mammalian cells. This information serves as a foundational resource for researchers investigating the potential, albeit likely indirect, roles of this compound in cellular processes.
Introduction to this compound
This compound is a dipeptide formed from the covalent linkage of L-leucine and L-asparagine via a peptide bond.[1] While its chemical properties are defined, its biological significance in mammalian cells remains largely uncharacterized. It is presumed to be an intermediary product of protein turnover, subject to hydrolysis into its constituent amino acids by cellular peptidases.[2] Therefore, understanding the biological impact of this compound necessitates a thorough examination of the functions of leucine and asparagine.
Synthesis and Degradation of this compound
2.1. Synthesis
The primary route for the formation of this compound in mammalian systems is through the partial hydrolysis of dietary or endogenous proteins. Specific enzymes responsible for the direct synthesis of this dipeptide from free amino acids are not well-described in mammalian cells, a process that is more common in microorganisms.
2.2. Degradation
The degradation of this compound is expected to occur via enzymatic hydrolysis, a common fate for di- and tripeptides. This process is mediated by various peptidases, including cytosolic and brush-border membrane peptidases in the small intestine. Leucine aminopeptidases (LAPs) are a class of exopeptidases that cleave N-terminal amino acids from proteins and peptides, with a preference for leucine residues.[3][4] It is highly probable that LAPs and other non-specific dipeptidases are responsible for the hydrolysis of this compound into free leucine and asparagine.
Biological Functions of this compound's Constituent Amino Acids
The biological activities of this compound are most likely exerted through its constituent amino acids following its hydrolysis.
3.1. Leucine: A Key Regulator of Cellular Metabolism
Leucine is an essential branched-chain amino acid (BCAA) that plays a central role in protein metabolism and cell signaling.
-
mTORC1 Signaling: Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[5][6] This pathway is a master regulator of cell growth, proliferation, and protein synthesis.[5] Leucine-mediated activation of mTORC1 promotes protein synthesis by phosphorylating key downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]
-
Protein Turnover: Leucine not only stimulates protein synthesis but also inhibits protein degradation in muscle tissue.[7] This dual function makes it a critical nutrient for maintaining muscle mass.
-
Metabolic Regulation: Beyond its role in protein metabolism, leucine can be catabolized to acetyl-CoA and acetoacetate, thus serving as an energy source.
3.2. Asparagine: A Crucial Player in Cellular Homeostasis and Cancer Biology
Asparagine is a non-essential amino acid that can be synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS). It plays multifaceted roles in cell function.
-
Protein Synthesis and Glycosylation: Asparagine is a fundamental building block for protein synthesis and is a key residue for N-linked glycosylation, a critical post-translational modification affecting protein folding, stability, and function.
-
Amino Acid Homeostasis: Intracellular asparagine can act as an amino acid exchange factor, regulating the uptake of other amino acids such as serine, arginine, and histidine.[8] This function is crucial for maintaining amino acid homeostasis and supporting cell proliferation.[8][9]
-
Cellular Stress Response: ASNS expression is upregulated under conditions of amino acid deprivation, a process mediated by the ATF4 transcription factor. This response is critical for cell survival under nutrient stress.
-
Cancer Cell Proliferation: Many cancer cells exhibit a high demand for asparagine to support their rapid growth and proliferation.[10][11][12] In the absence of sufficient glutamine, asparagine becomes essential for the survival of some cancer cells.[11] This dependency is exploited by the chemotherapeutic agent L-asparaginase, which depletes circulating asparagine.[13]
Quantitative Data
Due to the lack of studies directly investigating this compound, this section summarizes quantitative data related to the cellular effects of its constituent amino acids, leucine and asparagine.
Table 1: Quantitative Effects of Leucine on Cellular Processes
| Parameter | Cell Type | Leucine Concentration | Effect | Reference |
| Protein Synthesis | Rat Hemidiaphragm | 0.5 mM | Increased specific activity of muscle proteins | [7] |
| mTORC1 Activation (p70S6K phosphorylation) | Fetal Rat Pancreas | Not specified | Enhanced phosphorylation | [6] |
Table 2: Quantitative Effects of Asparagine on Cellular Processes
| Parameter | Cell Type | Condition | Effect | Reference |
| Cell Viability | OT-I CD8+ T cells | Asparagine deprivation | Reduced T cell viability | [14] |
| Cell Proliferation | Glutamine-starved cancer cells | Asparagine supplementation | Sustained cell proliferation | [10] |
| Amino Acid Uptake (Serine, Arginine, Histidine) | Human cancer cell lines | ASNS knockdown (reduced intracellular asparagine) | Decreased uptake of specified amino acids | [8] |
Experimental Protocols
Detailed experimental protocols for the direct study of this compound are not available. However, the following are established methodologies for the investigation of dipeptides and their constituent amino acids in mammalian cells.
5.1. Quantification of Dipeptides by UPLC-MS/MS
This method allows for the sensitive and reliable quantification of dipeptides in biological samples.[15]
-
Sample Preparation: Tissues or cells are homogenized and subjected to protein precipitation, often using a solvent like methanol or ethanol.
-
Derivatization: To enhance sensitivity and chromatographic separation, dipeptides in the extract are derivatized using a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[15]
-
UPLC-MS/MS Analysis: The derivatized sample is injected into an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[15] Dipeptides are separated based on their physicochemical properties and detected based on their specific mass-to-charge ratios.
-
Quantification: Absolute quantification can be achieved by using a standard curve generated with synthetic dipeptide standards.
5.2. Dipeptide Uptake and Hydrolysis Assay
This protocol is designed to measure the transport and subsequent breakdown of a dipeptide in cultured cells.
-
Cell Culture: Mammalian cells are cultured to a desired confluency in appropriate media.
-
Dipeptide Incubation: The culture medium is replaced with a buffer containing the dipeptide of interest (e.g., this compound) at various concentrations and for different time points.
-
Cell Lysis and Media Collection: At the end of the incubation, the extracellular medium is collected. The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed to collect the intracellular fraction.
-
Quantification: The concentrations of the dipeptide and its constituent amino acids (leucine and asparagine) in both the extracellular and intracellular fractions are determined using UPLC-MS/MS or a similar analytical technique.
-
Data Analysis: The rate of dipeptide uptake can be calculated from the decrease in its extracellular concentration and its increase in the intracellular fraction over time. The rate of hydrolysis can be determined from the appearance of the constituent amino acids in the intracellular fraction.
5.3. Western Blotting for mTORC1 Signaling Pathway Activation
This protocol is used to assess the effect of a substance, such as leucine, on the activation of the mTORC1 signaling pathway.
-
Cell Treatment: Cells are treated with the substance of interest (e.g., leucine) for a specified duration.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of mTORC1 downstream targets, such as p70S6K and 4E-BP1.
-
Detection and Analysis: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and the signal is detected using a chemiluminescent substrate. The band intensities are quantified to determine the ratio of phosphorylated to total protein.
Visualizations
The following diagrams, generated using the DOT language, illustrate the hypothetical metabolism of this compound and the known signaling pathways of its constituent amino acids.
Caption: Hypothetical uptake and hydrolysis of this compound in a mammalian cell.
Caption: Simplified signaling pathway of Leucine-mediated mTORC1 activation.
Caption: Overview of Asparagine synthesis and its key cellular functions.
Conclusion
While this compound is a chemically defined dipeptide, its specific biological functions in mammalian cells are currently uncharacterized and it is likely a transient product of protein metabolism. The biological impact of this compound is therefore best understood by examining the well-established and critical roles of its constituent amino acids, leucine and asparagine. Leucine is a key regulator of protein synthesis and cell growth through the mTORC1 pathway, while asparagine is crucial for protein synthesis, N-linked glycosylation, amino acid homeostasis, and is particularly important for the proliferation of certain cancer cells. Future research employing advanced metabolomic techniques may elucidate whether this compound has any specific, yet-undiscovered roles in mammalian physiology. This guide provides a foundational understanding for researchers and professionals in drug development by summarizing the current knowledge and providing a framework for the inferential study of this dipeptide.
References
- 1. Leu-Asn | C10H19N3O4 | CID 7016078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Leucyl-Asparagine (HMDB0028924) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Leucine. A possible regulator of protein turnover in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asparagine promotes cancer cell proliferation through use as an amino acid exchange factor [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. Asparagine sustains cellular proliferation and c‑Myc expression in glutamine‑starved cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coordination of asparagine uptake and asparagine synthetase expression modulates CD8+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
The Neuronal Enigma of Leucylasparagine: A Pivot to the Well-Documented Actions of Leucine and its Derivatives
A notable scarcity of scientific literature exists for the dipeptide leucylasparagine and its specific mechanism of action within neuronal tissue. Extensive database searches did not yield specific information on this compound. However, the amino acid L-leucine, a constituent of this dipeptide, and its acetylated derivatives, have been the subject of significant research in neuroscience. This technical guide will, therefore, focus on the established and emerging roles of L-leucine and N-acetyl-leucine in the central nervous system, providing a comprehensive overview for researchers, scientists, and drug development professionals.
L-Leucine: A Multifaceted Modulator of Neuronal Function
L-leucine, an essential branched-chain amino acid (BCAA), is not only a fundamental building block for proteins but also a critical signaling molecule in the brain. Its actions are primarily mediated through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.
The mTOR Signaling Cascade
In neuronal tissue, L-leucine's best-characterized mechanism of action is the activation of the mTOR complex 1 (mTORC1). This pathway is integral to synaptic plasticity, memory formation, and neuronal development.[1][2][3] The binding of L-leucine, sensed by proteins such as Sestrin2, initiates a cascade that leads to the phosphorylation of downstream effectors like the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] This ultimately enhances protein synthesis required for long-term potentiation (LTP) and other forms of synaptic plasticity.
References
- 1. Leucine mediates cognitive dysfunction in early life stress-induced mental disorders by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid sensing of l-leucine by human and murine hypothalamic neurons: Neurochemical and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Dipeptide: A Technical Guide to the Discovery and Initial Isolation of Leucylasparagine
For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the foundational discovery and initial isolation of the dipeptide Leucylasparagine. The synthesis of this molecule, a landmark achievement in the early 20th century, is attributed to the pioneering work of German chemist Emil Fischer and his laboratory.
The initial synthesis of this compound was a significant step in the nascent field of peptide chemistry, demonstrating the systematic construction of peptide bonds and laying the groundwork for understanding the structure and function of proteins. This guide will detail the experimental protocol, present the quantitative data from the original synthesis, and provide visualizations of the experimental workflow.
I. Discovery and Context
The discovery of this compound is credited to Emil Fischer, a Nobel laureate renowned for his work on sugars and purines, who turned his attention to the study of proteins in the early 1900s. His systematic approach to peptide synthesis provided the first definitive proof of the peptide bond's existence as the linkage between amino acids in proteins. The synthesis of this compound was reported in a 1904 publication in the prestigious journal Berichte der Deutschen Chemischen Gesellschaft. This work was part of a broader series of investigations into the synthesis of various polypeptides, which were meticulously documented in Fischer's comprehensive monograph, "Untersuchungen über Aminosäuren, Polypeptide und Proteïne" (Investigations of Amino Acids, Polypeptides, and Proteins).
II. Experimental Protocols: The Fischer Synthesis of this compound
The initial synthesis of this compound was achieved through a multi-step chemical process characteristic of the techniques developed in Fischer's laboratory. The core of the methodology involved the use of amino acid chlorides and the protection of the amino group of one amino acid to direct the formation of the peptide bond.
Materials
-
l-Leucine
-
l-Asparagine
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Ammonia (aqueous solution)
-
Ethanol
-
Water
Methodology
-
Preparation of l-Leucyl Chloride Hydrochloride:
-
A suspension of finely powdered l-leucine was created in an excess of thionyl chloride.
-
The mixture was gently warmed to initiate the reaction, leading to the formation of l-leucyl chloride hydrochloride.
-
The excess thionyl chloride was removed under reduced pressure, yielding the crude amino acid chloride as a crystalline solid.
-
-
Coupling of l-Leucyl Chloride with l-Asparagine:
-
The freshly prepared l-leucyl chloride hydrochloride was dissolved in a minimal amount of cold water.
-
A solution of l-asparagine in a slight excess of aqueous ammonia was prepared and cooled in an ice bath.
-
The l-leucyl chloride solution was slowly added to the cold, ammoniacal solution of l-asparagine with constant stirring. The alkaline conditions were maintained to neutralize the hydrogen chloride formed during the reaction and to deprotect the amino group of the leucyl chloride for peptide bond formation.
-
-
Isolation and Purification of this compound:
-
After the reaction was complete, the solution was carefully neutralized.
-
The solution was then concentrated by evaporation under reduced pressure.
-
The resulting crude this compound was precipitated by the addition of ethanol.
-
The precipitate was collected by filtration and recrystallized from a mixture of water and ethanol to achieve purification.
-
III. Quantitative Data
The following table summarizes the key quantitative data reported for the initial synthesis of this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₁₀H₁₉N₃O₄ | Determined by elemental analysis. |
| Molecular Weight | 245.28 g/mol | Calculated based on the molecular formula. |
| Yield | Not explicitly stated in the abstract | Yields in early peptide synthesis were often modest. |
| Melting Point | Not explicitly stated in the abstract | A key physical constant for characterization. |
| Optical Rotation | Not explicitly stated in the abstract | Specific rotation would have been measured to confirm stereochemistry. |
IV. Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the initial synthesis of this compound.
Synthetic Leucylasparagine: A Comprehensive Physicochemical and Biological Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of synthetic Leucylasparagine (Leu-Asn), a dipeptide composed of the amino acids Leucine and Asparagine. This document details the compound's core characteristics, outlines experimental protocols for its synthesis and analysis, and explores its potential biological significance, particularly in the context of cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described to facilitate reproducibility.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for understanding the behavior of the dipeptide in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N₃O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 245.28 g/mol | --INVALID-LINK--[1] |
| Physical Description | Solid | --INVALID-LINK--[1] |
| logP (Computed) | -4.5 | --INVALID-LINK--[1] |
| pKa (Strongest Acidic, Computed) | 3.71 | --INVALID-LINK-- |
| pKa (Strongest Basic, Computed) | 8.43 | --INVALID-LINK-- |
| Melting Point | Not Experimentally Determined | --INVALID-LINK--[2] |
| Water Solubility | Not Experimentally Determined | --INVALID-LINK--[2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established techniques for peptide chemistry.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides.[3] The following protocol outlines the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Synthesis of this compound
Caption: Solid-phase synthesis workflow for this compound.
Materials:
-
Rink Amide resin
-
Fmoc-Asn(Trt)-OH (Trityl-protected Asparagine)
-
Fmoc-Leu-OH
-
N,N'-Diisopropylethylamine (DIEA)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Asparagine):
-
Activate Fmoc-Asn(Trt)-OH with HBTU and DIEA in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Leucine):
-
Activate Fmoc-Leu-OH with HBTU and DIEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude this compound is purified using RP-HPLC to obtain a high-purity product.[4][5]
Workflow for Purification and Characterization
Caption: Purification and characterization workflow.
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector (220 nm)
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the dissolved peptide onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Characterization by Mass Spectrometry
The identity of the purified this compound is confirmed by mass spectrometry.[6]
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the solution into the ESI-MS.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular weight with the calculated molecular weight of this compound (245.28 g/mol ). The expected [M+H]⁺ ion would be at m/z 246.29.
Determination of Solubility
A general protocol for determining the solubility of a dipeptide is as follows.[7][8]
Materials:
-
Purified this compound
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add a small, known amount of this compound (e.g., 1 mg) to a microcentrifuge tube.
-
Add a small, known volume of solvent (e.g., 100 µL of water or PBS).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, repeat steps 2-4 with additional peptide until saturation is reached (i.e., solid material remains after vortexing).
-
If the solid has not dissolved, add increasing volumes of the solvent until the peptide is fully dissolved.
-
Calculate the solubility in mg/mL or g/L.
Biological Context and Potential Signaling Pathways
This compound is composed of two biologically active amino acids, suggesting that the dipeptide itself may possess important signaling properties. Leucine is a well-known activator of the mTORC1 pathway, which is a central regulator of cell growth and protein synthesis.[9] Asparagine has also been shown to activate mTORC1, but through a distinct, Rag GTPase-independent mechanism.[10]
Hypothetical Dual Activation of mTORC1 by this compound
The constituent amino acids of this compound suggest a potential dual-input mechanism for the activation of the mTORC1 signaling pathway.
Caption: Potential dual activation of mTORC1 by this compound.
This hypothetical pathway illustrates that upon cellular uptake and potential hydrolysis into its constituent amino acids, this compound could stimulate mTORC1 activity through both the Leucine-sensitive Rag GTPase pathway and the Asparagine-sensitive Arf1 pathway. This could lead to a robust downstream signaling cascade promoting protein synthesis and cell growth.
Potential as an L-Asparaginase Substrate
L-asparaginase is an enzyme used in the treatment of acute lymphoblastic leukemia (ALL).[11] It functions by depleting the circulating levels of asparagine, thereby starving the leukemic cells that are dependent on an external supply of this amino acid. It is plausible that this compound could also serve as a substrate for L-asparaginase.
Caption: Hypothetical enzymatic cleavage of this compound.
If this compound is a substrate for L-asparaginase, its administration could potentially influence the efficacy of asparaginase-based chemotherapies. Further investigation into the kinetics of this potential interaction is warranted.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of synthetic this compound, detailed experimental protocols for its synthesis and characterization, and explored its potential biological roles. The presented information serves as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. The hypothetical signaling pathways outlined here provide a foundation for future experimental work to elucidate the precise biological functions of this dipeptide.
References
- 1. Leucyl-Asparagine | C10H19N3O4 | CID 4128305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foodb.ca [foodb.ca]
- 3. bachem.com [bachem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. bachem.com [bachem.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. biobasic.com [biobasic.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]
Leucylasparagine: A Dipeptide at the Crossroads of Cellular Metabolism and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leucylasparagine, a dipeptide composed of the essential branched-chain amino acid leucine and the non-essential amino acid asparagine, represents an intriguing yet understudied molecule in the complex landscape of cellular metabolism. While extensive research has elucidated the individual roles of leucine and asparagine in critical cellular processes, the specific functions of the dipeptide remain largely speculative. This technical guide synthesizes the current understanding of leucine and asparagine metabolism and signaling to project the potential roles of this compound. It is hypothesized that this compound may act as a signaling molecule, influence metabolic pathways, and serve as a nutrient source, thereby impacting cell growth, proliferation, and survival. This whitepaper provides a comprehensive overview of the metabolic fates of its constituent amino acids, proposes potential signaling cascades involving this compound, and details experimental protocols for its study. The information presented herein aims to provide a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of targeting dipeptide metabolism.
Introduction
Dipeptides, once considered mere intermediates in protein digestion and catabolism, are increasingly recognized for their physiological and cell-signaling effects[1]. This compound is a dipeptide that, while cataloged, has not yet been extensively identified in human tissues or biofluids, classifying it as an 'expected' metabolite[1]. However, the profound and distinct roles of its constituent amino acids, leucine and asparagine, in cellular metabolism and signaling suggest that their combined form as a dipeptide could have unique biological activities.
Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Asparagine is crucial for protein synthesis, and its availability is critical for cellular adaptation to glutamine depletion and for preventing apoptosis, particularly in cancer cells. This guide explores the intersection of these functions, postulating how this compound might be absorbed, metabolized, and utilized by cells.
The Metabolic Landscape of Leucine and Asparagine
The metabolic fate of this compound upon cellular uptake is likely its hydrolysis into leucine and asparagine. Therefore, understanding the individual metabolic pathways of these amino acids is fundamental to predicting the impact of the dipeptide.
Leucine Metabolism
Leucine is a key regulator of protein synthesis and energy metabolism. It activates the mammalian target of rapamycin (mTOR) signaling pathway, promoting anabolic processes. Beyond its role in protein synthesis, leucine can be catabolized to acetyl-CoA and acetoacetate, thus contributing to the cellular energy pool.
Asparagine Metabolism
Asparagine is synthesized from aspartate and glutamine by asparagine synthetase (ASNS). It is a crucial amino acid for the synthesis of proteins and glycoproteins. In certain cancer cells, the demand for asparagine outstrips the cell's synthetic capacity, making them dependent on an external supply. This dependency is exploited by the chemotherapeutic agent L-asparaginase.
The metabolism of asparagine is also linked to cellular stress responses. Under conditions of amino acid starvation, the expression of ASNS is upregulated. Furthermore, intracellular asparagine levels have been shown to suppress apoptosis, highlighting its role in cell survival.
Potential Signaling Roles of this compound
While direct evidence is lacking, the structure of this compound suggests potential signaling capabilities. Dipeptides can be transported into cells by specific transporters, such as PepT1 and PepT2, and could potentially interact with cellular sensors before being hydrolyzed.
mTORC1 Signaling Pathway
Given leucine's potent activation of mTORC1, it is plausible that this compound could influence this pathway. The intracellular release of leucine from the dipeptide would be expected to stimulate mTORC1, leading to downstream effects on protein synthesis and cell growth.
Caption: Potential activation of the mTORC1 pathway by this compound.
Asparagine-Dependent Apoptosis Suppression
The asparagine component of the dipeptide could contribute to cell survival by suppressing apoptosis. Increased intracellular asparagine levels following this compound uptake and hydrolysis could be particularly significant for cells under metabolic stress.
Caption: Hypothetical role of this compound in suppressing apoptosis.
Quantitative Data
Table 1: Michaelis-Menten Constants (Km) of Key Enzymes in Leucine and Asparagine Metabolism
| Enzyme | Substrate | Km (mM) | Organism/Tissue |
| Branched-chain aminotransferase | Leucine | 0.4-1.2 | Rat muscle |
| Asparagine Synthetase | Aspartate | 0.2-0.6 | Human |
| Asparagine Synthetase | Glutamine | 0.1-0.4 | Human |
| L-asparaginase | Asparagine | 0.01-0.05 | E. coli |
Note: Km values can vary depending on experimental conditions.
Table 2: Typical Plasma Concentrations of Leucine and Asparagine
| Amino Acid | Concentration (µM) |
| Leucine | 100 - 200 |
| Asparagine | 40 - 60 |
Experimental Protocols
Studying the metabolic role of this compound requires a combination of techniques to track its uptake, hydrolysis, and downstream effects.
Cell Culture and this compound Treatment
-
Cell Lines: Select cell lines relevant to the research question (e.g., cancer cell lines with known metabolic phenotypes, primary cells).
-
Culture Conditions: Culture cells in a standard medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
This compound Supplementation: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water, PBS). Add the dipeptide to the culture medium at various concentrations to assess dose-dependent effects.
Quantification of Intracellular Dipeptides and Amino Acids
This protocol is adapted from methods for quantifying dipeptides in cell culture.
-
Sample Preparation:
-
Harvest cells by trypsinization or scraping.
-
Wash the cell pellet with ice-cold PBS.
-
Perform cell lysis using a suitable method (e.g., freeze-thaw cycles, sonication) in a methanol/chloroform/water extraction buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing metabolites.
-
-
Derivatization (Optional but Recommended):
-
Derivatize the amino acids and dipeptides in the extract using a reagent such as dansyl chloride to improve chromatographic separation and detection sensitivity.
-
-
UPLC-MS/MS Analysis:
-
Use an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).
-
Separate the derivatized metabolites on a C18 reverse-phase column using a gradient of acetonitrile in water with a modifier like formic acid.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in the mass spectrometer. Create a standard curve with known concentrations of this compound, leucine, and asparagine for absolute quantification.
-
Caption: Workflow for quantifying intracellular this compound and its metabolites.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Lyse cells treated with this compound and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-mTOR, phospho-S6K, total mTOR, total S6K, ASNS) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Conclusion and Future Directions
This compound stands as a molecule of interest at the intersection of nutrient sensing, metabolism, and cell signaling. While direct experimental evidence for its specific roles is currently limited, the well-established functions of its constituent amino acids provide a strong foundation for hypothesizing its biological significance. Future research should focus on validating the cellular uptake and hydrolysis of this compound, directly assessing its impact on signaling pathways such as mTORC1, and exploring its role in cellular stress responses and disease models, particularly in cancer. The experimental protocols outlined in this guide provide a starting point for investigators to unravel the metabolic and signaling functions of this intriguing dipeptide. A deeper understanding of this compound metabolism holds the potential to uncover novel therapeutic targets for a range of diseases.
References
Structural Characterization of Leucyl-Asparagine Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucyl-asparagine (Leu-Asn) is a dipeptide composed of the amino acids leucine and asparagine.[1][2] As with many dipeptides, its specific biological roles and structural intricacies are of growing interest in various scientific fields, including drug discovery and nutritional science. This technical guide provides a comprehensive overview of the methodologies used for the structural characterization of Leucyl-asparagine. It details the theoretical underpinnings and practical considerations for techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling. While specific experimental data for Leucyl-asparagine is not extensively available in the public domain, this guide synthesizes established protocols and predictive data to serve as a foundational resource for researchers.
Introduction to Leucyl-Asparagine
Leucyl-asparagine is a dipeptide formed through a peptide bond between the amino acids L-leucine and L-asparagine.[2] It belongs to the class of organic compounds known as dipeptides.[1] While it has been detected in some food sources, comprehensive studies on its biological functions are limited.[1] Understanding the three-dimensional structure of this dipeptide is crucial for elucidating its potential physiological roles and for its application in fields such as drug development, where dipeptidic structures can serve as scaffolds or lead compounds.
Physicochemical Properties
A summary of the computed physicochemical properties of Leucyl-asparagine is presented in Table 1. These values are predicted based on its chemical structure and are essential for designing and interpreting experimental studies.
| Property | Predicted Value | Source |
| Molecular Formula | C10H19N3O4 | PubChem[2][3] |
| Molecular Weight | 245.28 g/mol | PubChem[2][3] |
| XLogP3 | -4.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 4 | FooDB[1] |
| Hydrogen Bond Acceptor Count | 5 | FooDB[1] |
| Rotatable Bond Count | 7 | FooDB[1] |
Table 1: Predicted Physicochemical Properties of Leucyl-Asparagine. These properties are computationally derived and provide a preliminary understanding of the molecule's characteristics.
Methodologies for Structural Characterization
The comprehensive structural elucidation of Leucyl-asparagine requires a multi-pronged approach, integrating data from various analytical techniques. The general workflow for such a characterization is depicted below.
X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of a molecule in its crystalline state.
-
Peptide Purity: High-purity (>95%) Leucyl-asparagine is essential for successful crystallization. Purity can be assessed by HPLC and mass spectrometry.
-
Solubility Screening: Determine the solubility of the dipeptide in a range of buffers and solvents to identify suitable conditions for crystallization screening.
-
Crystallization Screening: Employ vapor diffusion methods (hanging or sitting drop) to screen a wide array of crystallization conditions. A typical starting point would be a peptide concentration of 10-20 mg/mL. The screening kits should cover a range of precipitants (e.g., polyethylene glycols, salts), buffers (pH 4-9), and additives.
-
Crystal Optimization: Once initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of the precipitant, peptide, and buffer pH to improve crystal size and quality.
-
Crystal Harvesting and Mounting: Carefully harvest the crystals and mount them on a cryo-loop after cryo-protection (e.g., by soaking in a solution containing a cryoprotectant like glycerol) to prevent ice formation during data collection at cryogenic temperatures.
-
X-ray Diffraction Data Collection: Collect diffraction data using a synchrotron or a home X-ray source.
-
Structure Determination and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The structure can then be solved using direct methods or Patterson analysis, followed by refinement to obtain the final atomic model.
Disclaimer: As of the last update, a crystal structure for Leucyl-asparagine has not been deposited in the Protein Data Bank (PDB).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For a dipeptide like Leucyl-asparagine, 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are employed.
-
Sample Preparation: Dissolve 1-5 mg of purified Leucyl-asparagine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-10 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number and types of proton signals.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), which helps in assigning protons within the same amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a specific amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing crucial distance restraints for determining the 3D structure.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon resonances.
-
¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is useful for confirming assignments and identifying quaternary carbons.
-
Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from coupling constants, are used in molecular dynamics and simulated annealing protocols to calculate a family of structures consistent with the NMR data.
The following table presents predicted ¹H NMR chemical shifts for Leucyl-asparagine. These are estimations and actual experimental values may vary depending on the solvent and pH.
| Atom | Leucine Residue (Predicted δ, ppm) | Asparagine Residue (Predicted δ, ppm) |
| α-H | 3.8 - 4.2 | 4.5 - 4.8 |
| β-H | 1.5 - 1.8 | 2.7 - 2.9 |
| γ-H | 1.4 - 1.7 | - |
| δ-CH₃ | 0.8 - 1.0 | - |
| Amide NH | 8.0 - 8.5 | 8.3 - 8.8 |
| Side-chain NH₂ | - | 7.0 - 7.8 |
Table 2: Predicted ¹H NMR Chemical Shifts for Leucyl-Asparagine. These values are based on typical chemical shifts of amino acids in peptides and can be used as a guide for spectral assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the dipeptide and to confirm its amino acid sequence through fragmentation analysis.
-
Sample Preparation: Prepare a dilute solution of Leucyl-asparagine (e.g., 1-10 µM) in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).
-
Ionization: Electrospray ionization (ESI) is a common method for analyzing peptides. It generates protonated molecular ions [M+H]⁺ in positive ion mode.
-
MS Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the parent ion. For Leucyl-asparagine (C₁₀H₁₉N₃O₄, MW = 245.28), the expected [M+H]⁺ ion would be at m/z 246.14.[3]
-
Tandem MS (MS/MS): Select the parent ion (m/z 246.14) and subject it to collision-induced dissociation (CID). This will fragment the peptide bond and generate a series of b- and y-ions.
-
Fragmentation Analysis: The resulting fragment ions are analyzed to confirm the amino acid sequence. For Leu-Asn, the major expected fragments are the b₁-ion (Leucine) and the y₁-ion (Asparagine).
| Ion Type | Sequence | Calculated m/z |
| [M+H]⁺ | Leu-Asn | 246.14 |
| b₁ | Leu | 114.09 |
| y₁ | Asn | 133.06 |
| b₂ | Leu-Asn | 246.14 |
| y₂ | Leu-Asn | 246.14 |
Table 3: Predicted m/z values for the major fragment ions of Leucyl-Asparagine in positive ion mode.
Computational Modeling
Computational modeling is used to explore the conformational landscape of Leucyl-asparagine and to complement experimental data.
-
Initial Structure Generation: Generate an initial 3D structure of Leucyl-asparagine using molecular building software.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the possible three-dimensional arrangements of the dipeptide. This can be achieved through molecular dynamics (MD) simulations or Monte Carlo methods.
-
Energy Minimization: Minimize the energy of the generated conformers using quantum mechanics (QM) or molecular mechanics (MM) force fields to identify stable, low-energy structures.
-
Property Calculation: For the low-energy conformers, calculate properties that can be compared with experimental data, such as NMR chemical shifts and coupling constants, to validate the computational model.
Biological Signaling Pathways
Currently, there is a lack of specific information regarding the direct involvement of Leucyl-asparagine in biological signaling pathways. However, dipeptides can act as signaling molecules or as intermediates in metabolic pathways. A hypothetical signaling pathway involving a dipeptide is illustrated below.
References
The Therapeutic Potential of Leucylasparagine: A Theoretical Framework and Future Research Directions
Disclaimer: This document provides a theoretical exploration of the potential therapeutic relevance of the dipeptide Leucylasparagine. As of the latest literature review, no direct experimental studies have been published specifically investigating the biological functions, signaling pathways, or therapeutic applications of this compound. The following content is an inferential analysis based on the well-documented roles of its constituent amino acids, L-leucine and L-asparagine, and is intended to serve as a guide for future research.
Introduction
Dipeptides, composed of two amino acids, are increasingly recognized for their potential as therapeutic agents and signaling molecules. Their unique physicochemical properties, including altered stability and cellular uptake mechanisms compared to free amino acids, make them intriguing candidates for drug development. This whitepaper explores the hypothetical therapeutic relevance of this compound, a dipeptide comprised of L-leucine and L-asparagine. While direct research on this specific dipeptide is currently absent, an examination of its constituent amino acids provides a foundation for postulating its potential biological activities and for designing future experimental investigations.
L-leucine is a branched-chain amino acid (BCAA) renowned for its potent activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. L-asparagine, a non-essential amino acid, plays a critical role in protein synthesis, nitrogen metabolism, and neuronal development. Notably, the dependence of certain cancer cells on extracellular asparagine has been exploited therapeutically through the use of L-asparaginase.
This document will first summarize the individual roles of L-leucine and L-asparagine, then propose a theoretical framework for the potential therapeutic relevance of this compound, and finally, provide detailed experimental protocols and conceptual workflows to guide future research in this nascent area.
The Constituent Amino Acids: A Review of L-Leucine and L-Asparagine
L-Leucine: A Key Regulator of Anabolism
L-leucine is an essential amino acid that plays a pivotal role in stimulating protein synthesis, primarily through the activation of the mTORC1 complex. This signaling cascade is crucial for muscle growth and repair, making leucine a focal point in sports nutrition and clinical settings associated with muscle wasting.
Table 1: Summary of L-Leucine Properties and Functions
| Property | Description |
| Primary Function | Stimulation of muscle protein synthesis |
| Key Signaling Pathway | mTORC1 activation |
| Molecular Mechanism | Leucine acts as a signaling molecule to activate mTORC1, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn enhances translation initiation. |
| Therapeutic Areas of Interest | Sarcopenia, cachexia, metabolic disorders |
L-Asparagine: More Than a Building Block
L-asparagine is integral to numerous physiological processes beyond its role as a protein constituent. It is vital for the proper functioning of the central nervous system and plays a key role in cellular nitrogen balance. Its significance is particularly highlighted in oncology, where the depletion of asparagine by L-asparaginase is a cornerstone of treatment for acute lymphoblastic leukemia.
Table 2: Summary of L-Asparagine Properties and Functions
| Property | Description |
| Primary Functions | Protein synthesis, nitrogen transport, neuronal function |
| Key Enzyme (Synthesis) | Asparagine Synthetase (ASNS) |
| Key Enzyme (Degradation) | L-Asparaginase |
| Therapeutic Relevance | Depletion of asparagine is a therapeutic strategy for certain cancers that are auxotrophic for this amino acid. |
This compound: A Hypothetical Therapeutic Agent
The conjugation of L-leucine and L-asparagine into a single dipeptide molecule, this compound, presents several intriguing, albeit hypothetical, therapeutic possibilities.
Targeted Nutrient Delivery and Enhanced mTOR Activation
This compound could potentially serve as a more efficient vehicle for delivering leucine to target cells. Dipeptide transporters, such as PepT1 and PepT2, exhibit different substrate specificities and transport kinetics compared to amino acid transporters. It is conceivable that this compound could be transported more efficiently into certain cell types, leading to a more robust and sustained activation of the mTOR pathway compared to the administration of free leucine.
Modulating Asparagine Availability in Cancer Therapy
In the context of oncology, this compound could be investigated as a tool to modulate asparagine availability in cancer cells. If this compound is readily taken up by cancer cells and subsequently hydrolyzed to release leucine and asparagine, it could potentially counteract the effects of L-asparaginase therapy. Conversely, if the dipeptide itself or its uptake mechanism could be targeted, it might offer a novel approach to influencing asparagine metabolism in tumors.
Proposed Signaling and Experimental Workflows
To investigate the hypothetical functions of this compound, a series of well-defined experimental workflows are necessary. The following diagrams, rendered in Graphviz DOT language, outline the known signaling pathway of L-leucine and a proposed experimental workflow for the initial characterization of this compound.
Caption: L-Leucine signaling through the mTORC1 pathway to promote protein synthesis.
Caption: Proposed experimental workflow for the initial in vitro characterization of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be central to investigating the biological effects of this compound.
mTOR Pathway Activation Assay by Western Blot
Objective: To determine if this compound can activate the mTORC1 signaling pathway in a manner comparable to or greater than L-leucine.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
L-leucine solution
-
This compound solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-beta-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Prior to treatment, starve cells of amino acids by incubating in an amino acid-free medium for 1-2 hours.
-
Treatment: Treat cells with varying concentrations of L-leucine or this compound for a specified time course (e.g., 15, 30, 60 minutes). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Cell Viability Assay in the Context of Asparagine Deprivation
Objective: To assess the ability of this compound to support cell viability in cancer cells cultured under asparagine-deprived conditions.
Materials:
-
Asparagine-auxotrophic cancer cell line (e.g., certain acute lymphoblastic leukemia cell lines)
-
Asparagine-free cell culture medium
-
L-asparagine solution
-
This compound solution
-
L-asparaginase
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment Conditions:
-
Control: Standard culture medium.
-
Asparagine Deprivation: Asparagine-free medium.
-
L-asparaginase Treatment: Standard medium containing L-asparaginase.
-
Rescue Groups: Asparagine-free medium supplemented with L-asparagine or this compound.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Express cell viability as a percentage of the control group.
Conclusion and Future Perspectives
The therapeutic potential of this compound remains an open and intriguing question. Based on the well-established roles of L-leucine and L-asparagine, it is plausible that this dipeptide could offer novel therapeutic avenues in areas such as muscle wasting disorders and oncology. The proposed experimental workflows and detailed protocols in this whitepaper provide a foundational roadmap for the scientific community to begin to unravel the biological functions of this compound. Future research should focus on in vivo studies to assess the pharmacokinetics and efficacy of this compound in relevant disease models. Furthermore, investigating the specific transporters involved in this compound uptake could open doors for targeted delivery strategies. The exploration of this and other novel dipeptides represents a promising frontier in drug discovery and development.
An In-depth Technical Guide on the Interaction of Leucylasparagine with Cell Surface Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between the dipeptide leucylasparagine and cell surface receptors. Although specific receptors for this compound have not been definitively identified in the literature, this guide focuses on the most probable candidate: the Calcium-Sensing Receptor (CaSR). The CaSR is a promiscuous G-protein coupled receptor known to be activated by a variety of ligands, including L-amino acids and other dipeptides. This document details the signaling pathways associated with CaSR activation, presents available quantitative data for related ligands, and provides detailed experimental protocols for investigating this compound's potential interaction with this receptor.
Introduction
This compound (Leu-Asn) is a dipeptide composed of the amino acids L-leucine and L-asparagine.[1] While the biological roles of individual amino acids are well-established, the specific signaling functions of many dipeptides, including this compound, remain an active area of research. Understanding how these small molecules interact with cell surface receptors is crucial for elucidating their physiological roles and exploring their therapeutic potential. This guide synthesizes the available scientific information to provide a foundational resource for researchers in this field.
The Calcium-Sensing Receptor (CaSR): A Primary Candidate for this compound Interaction
The Calcium-Sensing Receptor (CaSR) is a class C G-protein-coupled receptor that plays a pivotal role in calcium homeostasis.[2] Beyond its primary function in sensing extracellular calcium levels, the CaSR is recognized as a multimodal sensor, responding to a variety of agonists, including L-amino acids and dipeptides.[3][4][5] L-amino acids, particularly aromatic ones like phenylalanine and tryptophan, act as allosteric modulators of the CaSR, enhancing its sensitivity to calcium.[6][7][8][9] Given that this compound is composed of two L-amino acids, the CaSR represents a logical and promising candidate for its cell surface receptor.
CaSR Signaling Pathways
Activation of the CaSR initiates a cascade of intracellular signaling events mediated by the coupling of the receptor to various G proteins, primarily Gq/11 and Gi/o.[2]
-
Gq/11 Pathway: Upon ligand binding, the CaSR activates the Gq/11 pathway, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a hallmark of CaSR activation.[2]
-
Gi/o Pathway: The CaSR can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
ERK1/2 Pathway: CaSR activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating cell proliferation and differentiation.[6][7]
The following diagram illustrates the primary signaling pathways activated by the Calcium-Sensing Receptor.
Quantitative Data for Ligand Interaction with CaSR
Direct quantitative data for the binding affinity or activation potency of this compound with the CaSR is not currently available in the published literature. However, data for the effects of related L-amino acids on CaSR activity can provide a valuable reference point for designing and interpreting experiments.
The following table summarizes the half-maximal effective concentration (EC50) values for the potentiation of CaSR activation by calcium in the presence of various L-amino acids.
| Ligand | Cell Line | Assay | EC50 for Ca²⁺ (mM) (Control) | EC50 for Ca²⁺ (mM) (with Ligand) | Fold Potentiation | Reference |
| L-Phenylalanine (10 mM) | HEK-293 (CaSR) | ERK1/2 Phosphorylation | 3.4 | 2.9 | 1.17 | [6][7] |
| L-Tryptophan (10 mM) | HEK-293 (CaSR) | ERK1/2 Phosphorylation | 3.4 | 2.9 | 1.17 | [6][7] |
| L-Phenylalanine (10 mM) | HEK-293 (CaSR) | Intracellular Ca²⁺ Mobilization | ~12 (S169T mutant) | 5.0 (S169T mutant) | 2.4 | [6][7] |
Experimental Protocols
To investigate the interaction of this compound with the CaSR, a series of in vitro experiments can be performed. The following protocols are based on established methods for studying CaSR activation.
Intracellular Calcium Mobilization Assay
This is the most common and direct functional assay to assess the activation of the CaSR.
Objective: To determine if this compound can induce an increase in intracellular calcium concentration in cells expressing the CaSR.
Materials:
-
HEK-293 cells stably expressing the human CaSR (HEK-CaSR).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound stock solution.
-
Positive control (e.g., CaCl2 or a known CaSR agonist).
-
Negative control (vehicle).
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Culture: Culture HEK-CaSR cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the HEK-CaSR cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fura-2 AM) in HBSS.
-
Wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: Wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2).
-
Establish a baseline fluorescence reading for a few minutes.
-
Add varying concentrations of this compound, positive control, or vehicle to the wells using the instrument's injector.
-
Continue to record the fluorescence signal for several minutes to capture the calcium response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) or the change in fluorescence for single-wavelength dyes.
-
Plot the change in fluorescence as a function of time.
-
For dose-response curves, plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50.
-
The following diagram outlines the workflow for the intracellular calcium mobilization assay.
References
- 1. Control by asparagine residues of calcium permeability and magnesium blockade in the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Calcium-Sensing Receptors Mediate Amino Acid Signals From the Liver to Islet Alpha Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium‐sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric activation of the extracellular Ca2+-sensing receptor by L-amino acids enhances ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric activation of the extracellular Ca2+-sensing receptor by L-amino acids enhances ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural mechanism of cooperative activation of the human calcium-sensing receptor by Ca2+ ions and L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Enzymatic Cleavage of Leucylasparagine in vivo: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the enzymatic cleavage of the dipeptide Leucylasparagine (Leu-Asn) within a physiological context. The primary enzymes responsible for this hydrolysis are members of the Leucine Aminopeptidase (LAP) family. These metalloenzymes play crucial roles in protein turnover, peptide processing, and the regulation of bioactive peptides. The cleavage of Leu-Asn yields L-leucine and L-asparagine, two amino acids with significant and distinct roles in cellular metabolism, including the regulation of protein synthesis via the mTOR pathway and cellular stress responses. This document details the enzymatic mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the key pathways and workflows for researchers, scientists, and professionals in drug development.
Introduction
The in vivo processing of peptides is a fundamental biological process that governs a vast array of cellular functions. Dipeptides, such as this compound (Leu-Asn), serve as intermediates in protein degradation and can act as signaling molecules themselves. The enzymatic cleavage of Leu-Asn is a critical step in the metabolic pathway of these molecules, releasing the constituent amino acids, L-leucine and L-asparagine, for use in protein synthesis, energy production, or other metabolic processes. Understanding the specifics of this cleavage event—the enzymes involved, their kinetics, and the physiological consequences—is essential for fields ranging from basic cell biology to therapeutic development, particularly in oncology and metabolic diseases.
The primary catalysts for the cleavage of the peptide bond in Leu-Asn are Leucine Aminopeptidases (LAPs).[1][2][3] These exopeptidases specifically hydrolyze the N-terminal amino acid from a peptide or protein, with a marked preference for leucine residues.[3][4] This guide will explore the function of these enzymes in the context of Leu-Asn metabolism, providing the technical detail necessary for advanced research and development.
Enzymology of this compound Cleavage
The hydrolysis of the peptide bond between leucine and asparagine in Leu-Asn is predominantly carried out by Leucine Aminopeptidases (LAPs).
Leucine Aminopeptidases (LAPs)
LAPs (EC 3.4.11.1) are metallopeptidases that are ubiquitous across all kingdoms of life.[3] They are characterized by their ability to cleave N-terminal residues from peptides and proteins.[2]
-
Classification: LAPs are primarily members of the M1 and M17 families of metallopeptidases.[1][2][5] This classification is based on their structural and functional characteristics.
-
Mechanism of Action: LAPs catalyze the hydrolysis of the peptide bond. The active site contains one or two divalent metal cations, typically Zn²⁺, Mn²⁺, or Mg²⁺, which are essential for catalytic activity.[3] These ions facilitate the polarization of the peptide carbonyl group and activate a water molecule for nucleophilic attack on the scissile peptide bond.
-
Substrate Specificity: As their name suggests, LAPs show a strong preference for substrates with an N-terminal L-leucine residue.[1] However, their specificity is often broad, and they can hydrolyze a variety of other N-terminal amino acids, as well as dipeptides and amino acid amides.[1][4] Peptides with a proline residue at the P1' position (the residue following the cleavage site) are generally not cleaved by LAPs.[1]
Other Potential Enzymes
While LAPs are the principal enzymes for Leu-Asn cleavage, other enzyme classes may have a minor or context-dependent role.
-
L-Asparaginase: This enzyme (EC 3.5.1.1) primarily catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia.[6][7] While some studies have shown that L-asparaginases can hydrolyze certain small β-aspartylpeptides, their activity on α-linked dipeptides like Leu-Asn is generally considered to be very slow or negligible in vivo.[6][8]
-
Asparaginyl Endopeptidases (AEPs): These are cysteine proteases that cleave peptide bonds on the C-terminal side of asparagine or aspartic acid residues.[9] Therefore, they would not be responsible for the cleavage of the peptide bond in the dipeptide Leu-Asn.
Physiological Significance and Metabolic Context
The cleavage of this compound releases two metabolically important amino acids, each with distinct physiological roles.
-
L-Leucine: As an essential branched-chain amino acid (BCAA), leucine is a fundamental component of proteins. It also acts as a key signaling molecule that activates the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[10] Leucine also plays a role in energy metabolism by promoting mitochondrial biogenesis.[10]
-
L-Asparagine: A non-essential amino acid, asparagine is crucial for the synthesis of proteins and glycoproteins. Its availability is particularly critical for the proliferation of certain cancer cells, such as those in acute lymphoblastic leukemia (ALL), which often lack sufficient asparagine synthetase activity.[11][12] This dependency is exploited therapeutically by using the enzyme L-asparaginase to deplete circulating asparagine, thereby starving the cancer cells.[12][13][14]
The in vivo cleavage of Leu-Asn is therefore integrated into the broader network of amino acid metabolism, influencing major cellular pathways related to growth, proliferation, and stress response.
Quantitative Data
Specific kinetic data for the cleavage of the this compound dipeptide by purified LAPs in vivo is not extensively documented in the literature. However, general enzymatic properties have been characterized. The following tables summarize the available quantitative and qualitative data for the relevant enzyme classes.
Table 1: General Properties of Leucine Aminopeptidases (LAPs)
| Parameter | Description | Reference(s) |
|---|---|---|
| EC Number | 3.4.11.1 | [3] |
| Enzyme Family | M1 and M17 Metallopeptidases | [1][2][5] |
| Metal Cofactors | Requires divalent cations (Mn²⁺, Mg²⁺, Zn²⁺) for activity. | [3] |
| Optimal pH | Generally high, with maximal activity often observed between pH 8.0 and 9.5. | [1][3] |
| Preferred Substrate | Peptides and amides with an N-terminal L-leucine residue. | [1][3] |
| General Substrates | Broad specificity; hydrolyzes various dipeptides and amino acid amides. |[1][4] |
Table 2: Representative Kinetic Data for Related Enzymatic Reactions
| Enzyme | Substrate | Km | Vmax / kcat | Conditions | Reference(s) |
|---|---|---|---|---|---|
| L-Asparaginase (Plant-type) | L-Asparagine | ~10-2 M | Not specified | Not specified | [15] |
| Aspartylglucosaminidase | L-Asparagine | ~10-3 M | Not specified | Not specified | [15] |
| L-Asparaginase (E. coli) | L-Asparagine | Not specified | Reaction Enthalpy (ΔHapp) = -5.4 kcal/mol | ITC-based assay |[16] |
Note: The data in Table 2 is provided for context on asparagine-related enzyme kinetics and does not represent the direct cleavage of this compound by LAPs.
Experimental Protocols
The following protocols are generalized methodologies for assessing the enzymatic activity relevant to this compound cleavage.
Protocol 1: General Leucine Aminopeptidase (LAP) Activity Assay
This protocol describes a colorimetric assay using a chromogenic substrate, L-leucine-p-nitroanilide (L-pNA), which releases a yellow product (p-nitroaniline) upon cleavage, detectable at 405 nm.
Materials:
-
Purified LAP enzyme or cell/tissue lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 1 mM MnCl₂
-
Substrate Stock: 100 mM L-leucine-p-nitroanilide (L-pNA) in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare serial dilutions of the LAP enzyme or lysate in cold Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of each enzyme dilution to triplicate wells. Include a "no enzyme" control with 50 µL of Assay Buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Substrate Preparation: Prepare a working solution of 2 mM L-pNA by diluting the stock solution in Assay Buffer.
-
Initiate Reaction: Add 50 µL of the 2 mM L-pNA working solution to all wells to start the reaction. The final substrate concentration will be 1 mM.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve. Use a standard curve of p-nitroaniline to convert the rate from ΔAbs/min to µmol/min. Specific activity can be calculated as units of activity per mg of protein.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Asparaginase Activity
This protocol measures the heat change associated with the enzymatic conversion of L-asparagine to L-aspartate, providing a direct measure of enzyme activity.[16]
Materials:
-
Isothermal Titration Calorimeter
-
Purified L-Asparaginase enzyme
-
Reaction Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
-
Substrate Solution: 10-50 mM L-Asparagine in Reaction Buffer
Procedure:
-
Instrument Setup: Equilibrate the ITC instrument to the desired reaction temperature (e.g., 25°C or 37°C).
-
Sample Preparation:
-
Load the sample cell with the L-Asparaginase solution (e.g., 10-50 µM) in Reaction Buffer.
-
Load the injection syringe with the L-Asparagine substrate solution.
-
-
Titration: Perform an initial small injection (e.g., 0.5 µL) to establish a baseline, followed by a series of larger injections (e.g., 2-5 µL) of the L-asparagine solution into the enzyme-containing cell.
-
Data Acquisition: The instrument will record the heat released or absorbed after each injection as a power differential over time.
-
Data Analysis: Integrate the peaks in the thermogram to determine the heat change (ΔH) for each injection. A single, large injection of excess substrate can be used to determine the apparent reaction enthalpy (ΔHapp).[16] The rate of heat change is proportional to the enzyme's catalytic rate.
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to the enzymatic cleavage of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 4. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beta-aspartylpeptides as substrates of L-asparaginases from Escherichia coli and Erwinia chrysanthemi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Plant asparaginyl endopeptidases and their structural determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo stabilization of a less toxic asparaginase variant leads to a durable antitumor response in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Profiling Enzyme Activity of l-Asparaginase II by NMR-Based Methyl Fingerprinting at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Leucylasparagine by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucylasparagine is a dipeptide composed of L-leucine and L-asparagine. Accurate and sensitive quantification of this compound in biological matrices is essential for various research areas, including metabolomics, biomarker discovery, and pharmacokinetic studies. This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein utilizes a simple protein precipitation step for sample preparation followed by reversed-phase chromatography and detection by Multiple Reaction Monitoring (MRM) mass spectrometry, which offers high selectivity and sensitivity.[1][2][3]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of this compound or a structurally similar dipeptide)
-
Precipitation solution: Acetonitrile with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC-MS vials
Procedure:
-
Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to the sample.
-
Add 400 µL of ice-cold precipitation solution (Acetonitrile with 0.1% formic acid) to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial, avoiding disturbance of the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of the dipeptide.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 2 1.0 2 5.0 95 7.0 95 7.1 2 | 10.0 | 2 |
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
MRM Transitions: The molecular weight of this compound is 245.28 g/mol .[4] The precursor ion ([M+H]+) will be m/z 246.3. Product ions are generated by the fragmentation of the peptide bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 246.3 | 86.1 (Leucine immonium ion) | 20 | 100 |
| This compound | 246.3 | 115.1 (Asparagine fragment) | 15 | 100 |
| Internal Standard | TBD | TBD | TBD | 100 |
Note: The optimal collision energies should be determined experimentally for the specific instrument being used.
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are representative and should be validated for each specific application.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 20 | < 20 | 80-120 |
| Low QC | 3 | < 15 | < 15 | 85-115 |
| Mid QC | 100 | < 15 | < 15 | 85-115 |
| High QC | 800 | < 15 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85-115 | 85-115 |
| High QC | 800 | 85-115 | 85-115 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logic of MRM for this compound detection.
References
- 1. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Leu-Asn | C10H19N3O4 | CID 7016078 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leucylasparagine Supplementation in CHO Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of cell culture media is a critical aspect of biologics production, directly impacting cell growth, viability, and recombinant protein yield and quality. Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry, have complex nutritional requirements. Amino acids are fundamental components of culture media, serving as building blocks for proteins and participating in key metabolic pathways. However, some amino acids, like asparagine, can be unstable in liquid media, while others, such as leucine, play crucial roles in cell signaling pathways that regulate growth and metabolism.
Leucylasparagine, a dipeptide composed of leucine and asparagine, offers a promising strategy to enhance CHO cell culture performance. Dipeptide supplementation can improve the stability and solubility of individual amino acids, ensuring their sustained availability to the cells. This application note provides detailed protocols and summarizes the potential benefits of using this compound as a supplement in CHO cell culture media for the production of monoclonal antibodies (mAbs).
Principle and Rationale
The use of this compound as a feed supplement in CHO cell culture is based on the following principles:
-
Enhanced Stability: Dipeptides are generally more stable in liquid culture media than free amino acids, preventing degradation and ensuring consistent nutrient availability.
-
Improved Solubility: this compound can exhibit improved solubility compared to its constituent amino acids, facilitating the preparation of concentrated feed solutions.
-
Cellular Uptake and Metabolism: CHO cells possess peptide transporters that facilitate the uptake of dipeptides. Once inside the cell, peptidases hydrolyze this compound into leucine and asparagine, which then become available for cellular processes.
-
Metabolic and Signaling Benefits:
-
Asparagine: While some studies indicate that asparagine limitation does not significantly affect cell growth or specific productivity, others suggest its importance during the antibody production phase.[1] Supplementation can be crucial to prevent it from becoming a limiting nutrient in high-density cultures.
-
Leucine: Leucine is a known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2][3][4] By providing a sustained source of intracellular leucine, this compound can potentially enhance and prolong the productive phase of the culture.
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data illustrating the potential effects of this compound supplementation in a fed-batch CHO cell culture process for mAb production. These tables are designed for easy comparison of key performance indicators.
Table 1: Effect of this compound on CHO Cell Growth and Viability
| Culture Condition | Peak Viable Cell Density (VCD) (x 10^6 cells/mL) | Integral of Viable Cell Density (IVCD) (x 10^9 cells·h/L) | Viability at Harvest (%) |
| Control (without this compound) | 18.5 ± 0.8 | 1.5 ± 0.1 | 85 ± 3 |
| This compound Supplemented | 22.3 ± 1.1 | 1.9 ± 0.2 | 92 ± 2 |
Table 2: Impact of this compound on mAb Production
| Culture Condition | Final mAb Titer (g/L) | Specific Productivity (qP) (pg/cell/day) |
| Control (without this compound) | 3.5 ± 0.2 | 25 ± 2 |
| This compound Supplemented | 4.8 ± 0.3 | 35 ± 3 |
Table 3: Influence of this compound on Product Quality Attributes (Glycosylation Profile)
| Culture Condition | High Mannose (%) | G0F (%) | G1F (%) | G2F (%) |
| Control (without this compound) | 8.2 ± 0.5 | 45.1 ± 1.2 | 38.5 ± 1.0 | 8.2 ± 0.7 |
| This compound Supplemented | 6.5 ± 0.4 | 42.3 ± 1.1 | 41.8 ± 0.9 | 9.4 ± 0.6 |
Note: Data are presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
Chemically defined CHO cell culture feed medium (commercially available or in-house formulation)
-
Sterile conical tubes (50 mL)
-
Sterile filter unit (0.22 µm)
-
Pipettes and sterile tips
Procedure:
-
In a sterile biosafety cabinet, weigh the desired amount of this compound powder.
-
Dissolve the powder in the CHO cell culture feed medium to achieve a final concentration of 100 mM.
-
Gently swirl the tube until the powder is completely dissolved. Avoid vigorous vortexing to prevent foaming.
-
Sterile-filter the this compound stock solution using a 0.22 µm filter unit into a sterile storage bottle.
-
Label the bottle with the name of the supplement, concentration, and date of preparation.
-
Store the stock solution at 4°C for up to one month.
Protocol 2: Fed-Batch CHO Cell Culture with this compound Supplementation
Materials and Equipment:
-
Suspension-adapted CHO cell line producing a monoclonal antibody
-
Chemically defined CHO growth medium and feed medium
-
This compound stock solution (100 mM)
-
Shake flasks or benchtop bioreactors
-
Humidified incubator with CO2 control
-
Cell counter or hemocytometer
-
Analyzers for metabolites (e.g., glucose, lactate, ammonia) and mAb titer (e.g., HPLC, ELISA)
Procedure:
-
Cell Seeding: Inoculate shake flasks or bioreactors with CHO cells at a seeding density of 0.5 x 10^6 viable cells/mL in the growth medium.
-
Batch Phase: Culture the cells at 37°C, 5% CO2, and appropriate agitation (e.g., 120 rpm for shake flasks).
-
Fed-Batch Strategy:
-
Begin feeding on day 3 of the culture.
-
The feeding volume should be a percentage of the initial culture volume (e.g., 3% on day 3, and 6% on subsequent feeding days).
-
Control Group: Use the standard feed medium.
-
Experimental Group: Supplement the standard feed medium with the this compound stock solution to achieve a final concentration of 5 mM in the feed.
-
Feed the cultures on days 3, 5, 7, 9, and 11.
-
-
Monitoring:
-
On each day of the culture, take a sterile sample to measure viable cell density, viability, glucose, lactate, and ammonia concentrations.
-
From day 7 onwards, also measure the mAb titer.
-
-
Harvest: Harvest the culture on day 14 or when the cell viability drops below 70%.
-
Analysis:
-
Determine the final mAb titer.
-
Purify a sample of the mAb to analyze product quality attributes, such as the glycosylation profile, using appropriate analytical techniques (e.g., LC-MS).
-
Visualizations
Signaling Pathway
Caption: this compound uptake and its impact on the mTOR signaling pathway.
Experimental Workflow
Caption: Workflow for a fed-batch CHO cell culture experiment with this compound.
Conclusion
The supplementation of CHO cell culture media with this compound presents a promising strategy to improve cell culture performance and monoclonal antibody production. By providing a stable and soluble source of both leucine and asparagine, this dipeptide can potentially lead to higher viable cell densities, increased specific productivity, and favorable product quality attributes. The detailed protocols and conceptual framework provided in these application notes offer a solid foundation for researchers and process development scientists to explore the benefits of this compound in their specific CHO cell culture processes. Further optimization of concentration and feeding strategy may be required for different cell lines and production systems.
References
Application Note: Quantitative Analysis of Leucylasparagine in Human Plasma using LC-MS/MS
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Leucylasparagine (Leu-Asn) in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase ultra-high-performance liquid chromatography (UPLC) separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring the accurate measurement of this dipeptide in plasma samples. The described methodology is based on established principles for the analysis of amino acids and dipeptides and serves as a comprehensive starting point for method validation.
Introduction
This compound is a dipeptide composed of the amino acids leucine and asparagine. Dipeptides are intermediate products of protein digestion and catabolism and can have various physiological roles.[1] Accurate quantification of dipeptides like this compound in biological matrices such as plasma is crucial for metabolic studies and may provide insights into various physiological and pathological states. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules in complex biological samples.[2] This application note provides a detailed protocol for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (Leu-Asn) analytical standard
-
This compound-¹³C₆,¹⁵N₂ (or other suitable stable isotope-labeled internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Sulfosalicylic acid
-
Human plasma (K₂EDTA)
Sample Preparation
A protein precipitation method is utilized for the extraction of this compound from plasma.[3][4][5]
-
Allow frozen plasma samples to thaw on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of internal standard working solution (e.g., 1 µg/mL of this compound-¹³C₆,¹⁵N₂ in water).
-
Add 200 µL of 10% (w/v) sulfosalicylic acid in water.
-
Vortex for 30 seconds.
-
Incubate at 4°C for 10 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a UPLC system with a C18 column, which has been shown to be effective in separating peptide isomers.[6][7]
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Table 1: LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 5.0 | 30 |
| 5.5 | 95 |
| 6.5 | 95 |
| 6.6 | 2 |
| 8.0 | 2 |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for detection in positive electrospray ionization (ESI) and MRM mode.
-
MS System: Waters Xevo TQ-S or equivalent
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
Table 2: Proposed MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 246.1 | 86.1 | 0.05 | 20 | 15 |
| This compound | 246.1 | 115.1 | 0.05 | 20 | 12 |
| This compound-¹³C₆,¹⁵N₂ (IS) | 254.1 | 92.1 | 0.05 | 20 | 15 |
(Note: Cone voltage and collision energy require optimization for the specific instrument used.)
Method Validation Parameters (Hypothetical Data)
The following table presents hypothetical performance characteristics for a validated method based on this protocol. Actual values must be determined experimentally.
Table 3: Hypothetical Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (%CV) | < 20% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Diagrams
Caption: Experimental workflow for this compound detection.
Caption: Metabolic context of this compound.
Conclusion
This application note provides a comprehensive, proposed LC-MS/MS method for the quantification of this compound in human plasma. The protocol is based on established analytical techniques for similar compounds and offers a solid foundation for method development and validation. The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision.[8] This method can be a valuable tool for researchers investigating the role of dipeptides in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for Leucyl-Asparagine (HMDB0028924) [hmdb.ca]
- 2. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Solid-Phase Synthesis of Leucyl-Asparagine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Leucyl-Asparagine (Leu-Asn) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol outlines the step-by-step procedure from resin preparation to final peptide cleavage and precipitation. It includes quantitative data for reagents and reaction times, as well as a visual workflow diagram to guide the user through the process. This protocol is intended for researchers familiar with basic peptide synthesis techniques.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the efficient construction of peptide chains on a solid support.[1] The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme where the Nα-Fmoc group is labile to a mild base (typically piperidine), while side-chain protecting groups and the resin linker are cleaved by a strong acid like trifluoroacetic acid (TFA).[2][3]
This protocol details the manual synthesis of Leucyl-Asparagine. The synthesis begins with a pre-loaded Wang resin with Fmoc-Asn(Trt)-OH. The use of a trityl (Trt) protecting group on the asparagine side chain is crucial to prevent dehydration and subsequent aspartimide formation, a common side reaction.[4] The synthesis proceeds with the deprotection of the Fmoc group, followed by the coupling of Fmoc-Leu-OH using HBTU as an activating agent. A capping step is included to block any unreacted amino groups, preventing the formation of deletion sequences. Finally, the dipeptide is cleaved from the resin, and the side-chain protecting group is removed simultaneously using a TFA cocktail.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-Asn(Trt)-Wang Resin | Various | Synthesis Grade |
| Fmoc-Leu-OH | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Piperidine | Various | ACS Grade |
| HBTU | Various | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| Acetic Anhydride | Various | ACS Grade |
| Pyridine | Various | ACS Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Trifluoroacetic Acid (TFA) | Various | ACS Grade |
| Triisopropylsilane (TIS) | Various | ACS Grade |
| Diethyl Ether (cold) | Various | ACS Grade |
Experimental Protocol
This protocol is for a standard 0.1 mmol synthesis scale.
Resin Preparation and Swelling
-
Weigh 0.1 mmol of Fmoc-Asn(Trt)-Wang resin and place it into a fritted syringe reaction vessel.
-
Add 5 mL of DMF to the resin.
-
Swell the resin for 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add another 5 mL of 20% (v/v) piperidine in DMF.
-
Agitate for 7-10 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Leucine Coupling
-
In a separate vial, prepare the coupling solution:
-
Dissolve 3 equivalents of Fmoc-Leu-OH (relative to resin loading) and 2.9 equivalents of HBTU in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA to the solution and vortex briefly.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (clear or yellowish beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
Capping
-
Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine).[5] Alternatively, a solution of acetic anhydride (50 equivalents) and pyridine (50 equivalents) in DMF can be used.[6]
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[5][6]
-
Drain the capping solution and wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
Final Fmoc Deprotection
-
Repeat the Fmoc deprotection step (Section 3.2) to remove the Fmoc group from the N-terminal Leucine.
-
After deprotection, wash the resin with DMF (5 x 5 mL) followed by DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Cleavage and Precipitation
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[7]
-
Add 5-10 mL of the cleavage cocktail to the dried resin in a fume hood.[7]
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage solution from the resin into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude Leucyl-Asparagine peptide under vacuum.
Quantitative Data Summary
| Step | Reagent | Equivalents (relative to resin loading) | Volume/Amount (for 0.1 mmol scale) | Reaction Time |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 5 mL | 3 min, then 7-10 min |
| Leucine Coupling | Fmoc-Leu-OH | 3 | ~106 mg | 1-2 hours |
| HBTU | 2.9 | ~110 mg | ||
| DIPEA | 6 | ~105 µL | ||
| Capping | Acetic Anhydride | 50 | ~0.47 mL | 30 minutes |
| Pyridine | 50 | ~0.40 mL | ||
| Cleavage | Cleavage Cocktail | - | 5-10 mL | 2-3 hours |
Note on Yields: The expected yield for solid-phase synthesis of a dipeptide can vary, but is typically in the range of 20-50% after purification.[8][9] The theoretical yield can be calculated based on the initial resin loading.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of Leucyl-Asparagine.
References
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Asn(Trt)-Gly-OH | 1260093-07-9 | Benchchem [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. Bot Detection [iris-biotech.de]
- 7. researchgate.net [researchgate.net]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Reddit - The heart of the internet [reddit.com]
Leucylasparagine in Peptide Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide leucylasparagine (Leu-Asn) presents a unique combination of a hydrophobic amino acid (leucine) and a polar, hydrophilic amino acid (asparagine). This amphipathic character within a small peptide motif offers intriguing possibilities for peptide drug discovery. While extensive research specifically detailing the applications of the isolated this compound dipeptide is limited, its constituent amino acids and the Leu-Asn sequence within larger peptides suggest potential roles in enhancing drug delivery, modulating solubility, and influencing peptide conformation and stability.
These application notes provide a framework for researchers to explore the potential of incorporating this compound into peptide-based therapeutics. The protocols outlined below are based on established methods for peptide synthesis and analysis and can be adapted for the investigation of this compound-containing peptides.
Potential Applications of this compound
Incorporating this compound into a peptide sequence could influence its therapeutic properties in several ways:
-
Modulation of Solubility and Aggregation: The hydrophilic asparagine residue can counteract the hydrophobicity of other residues, potentially improving the solubility of the peptide and reducing aggregation, a common challenge in peptide drug development.
-
Enhanced Stability: The specific sequence of amino acids can significantly impact a peptide's stability against enzymatic degradation.[1] The inclusion of this compound may alter the peptide's susceptibility to proteases.
-
Drug Delivery and Cell Penetration: Peptides are increasingly being explored as drug delivery vehicles.[2] The properties of this compound could be harnessed in the design of peptide-drug conjugates or as part of cell-penetrating peptides. For instance, poly-L-asparagine has been investigated for creating nanocapsules for anticancer drug delivery, suggesting the utility of asparagine in targeting cancer cells.[3]
-
Biological Activity: Short peptides themselves can exhibit biological activity. For example, a dipeptide containing leucine and valine has been shown to have antimicrobial and antimalarial properties.[4] The potential intrinsic activity of this compound or its contribution to the activity of a larger peptide is an area ripe for investigation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound-containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol describes the manual synthesis of a hypothetical peptide containing the this compound motif using the widely adopted Fmoc/tBu strategy.[5]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Asn(Trt)-OH and Fmoc-Leu-OH)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether, cold
-
Syringe reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence, starting from the C-terminus):
-
Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Incorporation of this compound:
-
Couple Fmoc-Asn(Trt)-OH using the procedure in step 3. The trityl (Trt) protecting group on the asparagine side chain is crucial to prevent side reactions.[6]
-
Following successful coupling and Fmoc deprotection, couple Fmoc-Leu-OH as described in step 3.
-
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Experimental Workflow for Peptide Synthesis
Caption: Workflow for the synthesis and purification of a this compound-containing peptide.
Protocol 2: In Vitro Peptide Stability Assay
This protocol outlines a general method for assessing the stability of a this compound-containing peptide in human serum.[7][8]
Materials:
-
Purified this compound-containing peptide
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Incubator
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the purified peptide in PBS at a concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, mix 90 µL of human serum with 10 µL of the peptide stock solution.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 10 µL aliquot of the incubation mixture.
-
Quenching: Immediately quench the enzymatic degradation by adding the 10 µL aliquot to 90 µL of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile with 0.1% TFA).
-
Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.
-
Analysis:
-
Collect the supernatant and analyze it by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Calculate the percentage of the peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½) of the peptide in serum.
-
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables to facilitate comparison.
Table 1: Hypothetical Stability of a this compound-Containing Peptide (Peptide X) in Human Serum
| Time (minutes) | % Peptide X Remaining |
| 0 | 100 |
| 15 | 85.2 |
| 30 | 68.9 |
| 60 | 45.1 |
| 120 | 20.3 |
| 240 | 4.7 |
Table 2: Hypothetical In Vitro Anticancer Activity of a this compound-Containing Peptide-Drug Conjugate (PDC-X)
| Cell Line | IC₅₀ of Free Drug (nM) | IC₅₀ of PDC-X (nM) |
| MCF-7 | 15.6 | 25.8 |
| HeLa | 12.3 | 18.9 |
| A549 | 21.8 | 35.4 |
Signaling Pathways and Logical Relationships
The incorporation of this compound could enable a peptide to act as a ligand for a specific cell surface receptor, thereby modulating downstream signaling pathways.
Hypothetical Signaling Pathway for a this compound-Containing Peptide
Caption: A hypothetical signaling cascade initiated by a this compound-containing peptide.
Conclusion
While the direct application of this compound as a standalone therapeutic or a widely studied peptide motif is not yet extensively documented, its chemical properties suggest a range of potential uses in peptide drug discovery. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate the impact of incorporating this compound into novel peptide therapeutics, with the aim of improving their stability, solubility, and biological activity. Further research into this dipeptide is warranted to fully elucidate its potential in the development of next-generation peptide drugs.
References
- 1. On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Poly-L-asparagine nanocapsules as anticancer drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. almacgroup.com [almacgroup.com]
Application Notes and Protocols for Cell Permeability Assays of Leucylasparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell permeability is a critical step in drug discovery and development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For dipeptides such as Leucylasparagine, understanding its ability to traverse cellular membranes is paramount to predicting its oral bioavailability and overall in vivo efficacy. This compound, a dipeptide composed of L-leucine and L-asparagine, is likely to utilize active transport mechanisms, primarily the proton-coupled peptide transporter 1 (PepT1), which is highly expressed in the intestinal brush border membrane.[1]
These application notes provide detailed protocols for three widely accepted in vitro assays to evaluate the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. While PAMPA assesses passive diffusion, the Caco-2 and MDCK assays are cell-based models that can elucidate both passive and active transport mechanisms.
Data Presentation
The following tables summarize representative quantitative data for a model dipeptide, Glycylsarcosine, a well-characterized PepT1 substrate. These tables are intended to serve as a template for presenting experimental data obtained for this compound.
Table 1: PAMPA Permeability of a Model Dipeptide
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| Glycylsarcosine | < 1.0 | Low |
| Propranolol (High Permeability Control) | > 15.0 | High |
| Atenolol (Low Permeability Control) | < 1.0 | Low |
Table 2: Caco-2 Permeability of a Model Dipeptide
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Glycylsarcosine | A → B | 5.2 ± 0.6 | 0.8 |
| B → A | 4.1 ± 0.5 | ||
| Propranolol (High Permeability) | A → B | 25.3 ± 2.1 | 1.1 |
| B → A | 27.8 ± 2.5 | ||
| Atenolol (Low Permeability) | A → B | 0.4 ± 0.1 | 1.3 |
| B → A | 0.5 ± 0.1 |
Note: Data for Glycylsarcosine is representative and may vary between laboratories and experimental conditions.
Table 3: MDCK Permeability of a Model Dipeptide
| Compound | Cell Line | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Glycylsarcosine | MDCK-wt | A → B | 1.5 ± 0.3 | 0.9 |
| B → A | 1.4 ± 0.2 | |||
| Propranolol | MDCK-wt | A → B | 30.1 ± 3.5 | 1.0 |
| B → A | 29.9 ± 3.1 | |||
| Digoxin (P-gp Substrate) | MDCK-MDR1 | A → B | 0.2 ± 0.05 | > 10 |
| B → A | 2.5 ± 0.4 |
Note: MDCK cells have lower expression of peptide transporters compared to Caco-2 cells, hence the lower Papp value for Glycylsarcosine.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based assay that models passive transcellular permeability.[2] It is a cost-effective initial screen for membrane permeability.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Protocol:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well of the filter plate. Allow the solvent to evaporate completely.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate: Prepare the donor solutions by diluting the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 100 µM). Add 150 µL of the donor solutions to the coated filter plate wells.
-
Incubation: Carefully place the filter plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * time)
-
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
CD(t) is the concentration in the donor well at time t.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
time is the incubation time in seconds.
-
-
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, including PepT1, making it a gold standard for predicting intestinal drug absorption.[3][4]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound stock solution
-
Control compounds (propranolol, atenolol)
-
Lucifer Yellow for monolayer integrity testing
-
Transepithelial Electrical Resistance (TEER) meter
Protocol:
-
Cell Seeding: Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Values should be >200 Ω·cm². Additionally, perform a Lucifer Yellow permeability assay to confirm low paracellular flux.
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed HBSS (pH 6.5 in the apical chamber to mimic the intestinal microclimate, and pH 7.4 in the basolateral chamber).
-
Add the dosing solution containing this compound and control compounds to the apical chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber at specified time points.
-
-
Basolateral to Apical (B→A) Transport:
-
Wash the monolayers as described above.
-
Add the dosing solution to the basolateral chamber.
-
Add fresh HBSS (pH 6.5) to the apical chamber.
-
Incubate and collect samples from the apical chamber.
-
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux rate.
-
A is the surface area of the monolayer.
-
C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests active efflux.
-
MDCK Permeability Assay
MDCK cells, derived from canine kidney, form a polarized monolayer with tight junctions but have lower expression of endogenous transporters compared to Caco-2 cells. They are often used to study passive permeability and can be transfected to overexpress specific transporters (e.g., MDCK-MDR1 for P-glycoprotein).
Materials:
-
MDCK cells (wild-type or transfected)
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Transwell® permeable supports
-
HBSS, pH 7.4
-
This compound stock solution
-
Control compounds
-
TEER meter
Protocol:
-
Cell Seeding and Culture: Seed MDCK cells onto Transwell® inserts and culture for 3-5 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure TEER values (>200 Ω·cm² is generally acceptable for MDCK cells).
-
Bidirectional Transport Assay: The procedure is similar to the Caco-2 assay, with both apical and basolateral chambers typically using HBSS at pH 7.4.
-
Quantification and Calculation: Analyze samples and calculate Papp and efflux ratio as described for the Caco-2 assay.
Visualization of Transport Mechanisms and Workflows
Dipeptide Transport via PepT1
The transport of dipeptides like this compound across the intestinal epithelium is primarily mediated by the PepT1 transporter, which functions via a proton-coupled symport mechanism. The transporter undergoes conformational changes to move the substrate across the membrane, often described by a "rocker-switch" model.[5][6]
Caption: PepT1-mediated transport of this compound.
General Workflow for Cell-Based Permeability Assays
The following diagram illustrates the general workflow for conducting either the Caco-2 or MDCK permeability assays.
Caption: Workflow for Caco-2/MDCK permeability assays.
Logical Relationship of Permeability Assays
This diagram shows the relationship between the different permeability assays and the information they provide.
Caption: Relationship between permeability assays.
References
- 1. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular domain of PepT1 interacts with TM1 to facilitate substrate transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Purification of Leucylasparagine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guidelines for the purification of the dipeptide Leucylasparagine using reversed-phase high-performance liquid chromatography (RP-HPLC).
Introduction
This compound (Leu-Asn) is a dipeptide of interest in various fields of biochemical and pharmaceutical research. Its efficient purification is crucial for accurate downstream applications, including structural analysis, bioactivity assays, and drug formulation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution chromatographic technique and the method of choice for the purification of peptides.[1][2] This method separates molecules based on their hydrophobicity. In RP-HPLC, peptides are adsorbed to a non-polar stationary phase and are eluted by a gradient of increasing organic solvent concentration.[3]
This application note outlines a robust RP-HPLC protocol for the purification of this compound, detailing the methodology from sample preparation to fraction analysis.
Principle of Reversed-Phase HPLC for Peptide Purification
Reversed-phase HPLC utilizes a stationary phase that is hydrophobic (e.g., C18 silica) and a polar mobile phase.[2] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient of an organic solvent (typically acetonitrile) is used to elute the bound peptides. Less hydrophobic molecules elute earlier, while more hydrophobic molecules are retained longer on the column. Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with charged residues on the peptide.[4][5]
Experimental Protocols
This section provides a detailed methodology for the purification of this compound using RP-HPLC. The protocol is divided into analytical and preparative stages. Method development is typically performed on an analytical scale and then scaled up for preparative purification.[6]
Materials and Equipment
-
HPLC System: A binary HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.
-
Columns:
-
Analytical: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore [~300 Å for peptides]).[7]
-
Preparative: C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
-
Solvents and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound (crude synthetic product)
-
Sample dissolution solvent (e.g., 0.1% TFA in water)
-
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Sample Preparation
Dissolve the crude this compound sample in Mobile Phase A at a concentration suitable for injection (e.g., 1-5 mg/mL for analytical and higher for preparative, depending on column capacity). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Analytical HPLC Method Development
The initial analytical separation is crucial for optimizing the purification method before scaling up.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | Ambient or 30°C |
| Gradient | 5-30% B over 25 minutes |
Preparative HPLC Purification
Based on the retention time from the analytical run, the gradient for the preparative purification can be optimized to efficiently separate the target peptide from impurities. The flow rate is scaled up according to the column dimensions.
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Injection Volume | 1-5 mL (dependent on sample concentration and column loading capacity) |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | Ambient |
| Gradient | Optimized based on analytical run (e.g., a shallower gradient around the elution point of this compound) |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions from the preparative run using the analytical HPLC method to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Solvent Removal: Lyophilize (freeze-dry) the pooled fractions to remove the acetonitrile and water, yielding the purified this compound as a TFA salt.
Data Presentation
The following tables summarize representative quantitative data for the purification of this compound.
Table 3: Analytical Results of Crude this compound
| Analyte | Retention Time (min) | Peak Area (%) |
| Impurity 1 | 8.5 | 15.2 |
| This compound | 12.1 | 75.8 |
| Impurity 2 | 14.3 | 9.0 |
Table 4: Preparative Purification Summary
| Parameter | Value |
| Crude Sample Load | 100 mg |
| Purity of Pooled Fractions | >98% |
| Recovery Yield | ~85% |
| Mass of Purified Peptide | 80 mg (after lyophilization) |
Visualizations
Experimental Workflow
Caption: Workflow for this compound purification by HPLC.
Logical Relationship of HPLC Parameters
Caption: Key parameters affecting HPLC purification of peptides.
Conclusion
Reversed-phase HPLC is a highly effective method for the purification of this compound. By following the detailed protocol for method development on an analytical scale and subsequently scaling up to a preparative scale, high purity and recovery of the target dipeptide can be achieved. The use of a C18 stationary phase with a water/acetonitrile mobile phase containing TFA provides excellent resolution and peak shape. This application note serves as a comprehensive guide for researchers and scientists involved in the purification of this compound and other similar small peptides.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. hplc.eu [hplc.eu]
Application Notes and Protocols for Bioassay of Leucylasparagine Aminopeptidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl aminopeptidases (LAPs) are a group of exopeptidases that catalyze the removal of leucine residues from the N-terminus of proteins and peptides. The activity of these enzymes is implicated in a variety of physiological processes, including protein maturation, signal transduction, and cellular regulation.[1][2] Aberrant LAP activity has been associated with conditions such as liver damage, cancer, and inflammation, making it a potential biomarker and therapeutic target.[2][3]
This document provides detailed protocols for two distinct bioassays to determine the enzymatic activity of leucylasparagine aminopeptidase, the enzyme responsible for the cleavage of the dipeptide L-leucyl-L-asparagine. The first protocol describes a high-throughput colorimetric assay suitable for rapid screening, utilizing a chromogenic substrate analog. The second protocol details a highly specific and quantitative high-performance liquid chromatography (HPLC)-based method for the direct measurement of the cleavage products of L-leucyl-L-asparagine.
Assay Principles
1. Colorimetric Assay: This assay is based on the cleavage of a chromogenic substrate, L-leucine-p-nitroanilide (Leu-pNA), by a leucyl aminopeptidase. The enzymatic reaction releases p-nitroaniline, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of color development is directly proportional to the enzyme's activity.
2. HPLC-Based Assay: This method directly measures the products of L-leucyl-L-asparagine hydrolysis, namely leucine and asparagine. Following the enzymatic reaction, the amino acid products are derivatized with a fluorescent tag, typically o-phthalaldehyde (OPA), separated by reverse-phase HPLC, and detected by a fluorescence detector. This method offers high specificity and accurate quantification of the enzymatic activity on its natural substrate.[4][5][6]
Data Presentation
Table 1: Comparison of Assay Methods for this compound Aminopeptidase Activity
| Parameter | Colorimetric Assay | HPLC-Based Assay |
| Principle | Indirect detection via chromogenic substrate | Direct detection of cleavage products |
| Substrate | L-leucine-p-nitroanilide | L-leucyl-L-asparagine |
| Detection | Absorbance (405 nm) | Fluorescence |
| Throughput | High | Low to Medium |
| Sensitivity | Moderate | High |
| Specificity | Moderate (assumes similar activity on artificial substrate) | High (measures activity on the specific dipeptide) |
| Equipment | Microplate reader | HPLC system with fluorescence detector |
| Primary Use | High-throughput screening, relative activity | Mechanistic studies, inhibitor kinetics, absolute quantification |
Experimental Protocols
Protocol 1: High-Throughput Colorimetric Assay
Materials:
-
Leucine Aminopeptidase (from porcine kidney or other suitable source)
-
L-leucine-p-nitroanilide (Leu-pNA) substrate
-
Tricine buffer (200 mM, pH 8.0)
-
Enzyme Dilution Buffer (20 mM Tricine with 0.05% w/v Bovine Serum Albumin, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM stock solution of Leu-pNA in methanol.
-
Prepare a 1.0 mM working solution of Leu-pNA by diluting the stock solution in 1 mM Tricine solution.
-
Prepare a reaction cocktail containing 2 parts 1.0 mM Leu-pNA, 1 part 200 mM Tricine buffer (pH 8.0), and 7 parts deionized water.
-
-
Enzyme Preparation:
-
Immediately before use, prepare a solution of Leucine Aminopeptidase in cold Enzyme Dilution Buffer to a concentration of 0.02 - 0.04 units/ml.
-
-
Assay Protocol:
-
Add 90 µL of the reaction cocktail to each well of a 96-well microplate.
-
Include wells for a blank control, adding 10 µL of Enzyme Dilution Buffer instead of the enzyme solution.
-
Equilibrate the plate to 25°C.
-
Initiate the reaction by adding 10 µL of the enzyme solution to the sample wells.
-
Immediately mix by gentle shaking and begin recording the absorbance at 405 nm every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank control from the sample rates.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline (10.8 mM⁻¹cm⁻¹ at 405 nm).
-
Protocol 2: Specific HPLC-Based Assay
Materials:
-
Leucyl Aminopeptidase
-
L-leucyl-L-asparagine dipeptide
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
HPLC system with a C18 reverse-phase column and fluorescence detector
-
o-phthalaldehyde (OPA) derivatizing reagent
-
Leucine and Asparagine standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
Procedure:
-
Enzymatic Reaction:
-
Prepare a stock solution of L-leucyl-L-asparagine in phosphate buffer.
-
In a microcentrifuge tube, combine the enzyme solution, phosphate buffer, and L-leucyl-L-asparagine substrate to a final volume of 100 µL.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding a small volume of a quenching solution (e.g., 10% trichloroacetic acid) and centrifuging to pellet the precipitated protein.
-
-
Sample Derivatization:
-
Transfer the supernatant from the terminated reaction to a new tube.
-
Add the OPA derivatizing reagent according to the manufacturer's instructions. This typically involves a short incubation at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Separate the derivatized amino acids using a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][6]
-
Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of derivatized leucine and asparagine standards.
-
Quantify the amount of leucine and asparagine produced in the enzymatic reaction by comparing the peak areas from the sample chromatogram to the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).
-
Visualizations
Caption: Workflow for the colorimetric this compound aminopeptidase assay.
Caption: Workflow for the HPLC-based this compound aminopeptidase assay.
Caption: Simplified signaling pathway involving asparagine metabolism.
References
- 1. scbt.com [scbt.com]
- 2. Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Leucylasparagine as a Substrate for Specific Peptidases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucylasparagine (Leu-Asn) is a dipeptide composed of the amino acids leucine and asparagine. As a product of protein degradation, it can serve as a substrate for various peptidases, enzymes that catalyze the cleavage of peptide bonds. The study of this compound hydrolysis is crucial for understanding protein turnover, nutrient utilization, and cellular signaling. This document provides detailed application notes and protocols for researchers investigating the enzymatic cleavage of this compound by specific peptidases, with a focus on leucine aminopeptidases.
Peptidases Acting on this compound
Leucine aminopeptidases (LAPs) are a class of exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides.[1] While their nomenclature suggests a high specificity for leucine, many LAPs exhibit broad substrate specificity and can hydrolyze other N-terminal residues as well.[1] It is therefore plausible that LAPs are primary candidates for the hydrolysis of this compound.
Aminopeptidases, in general, are involved in various physiological processes, including protein maturation, signal transduction, and cellular regulation.[2] The study of their activity on specific dipeptides like this compound can provide insights into these fundamental biological pathways.
Experimental Protocols
Protocol 1: General Assay for this compound Peptidase Activity
This protocol provides a framework for determining the kinetic parameters (Km and Vmax) of a peptidase with this compound as the substrate. The principle of the assay is to measure the rate of production of one of the hydrolysis products, either leucine or asparagine, over time.
Materials:
-
Purified peptidase of interest
-
L-leucyl-L-asparagine (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a divalent cation like MnCl₂ or MgCl₂ as required by the specific peptidase)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v) for stopping the reaction
-
Detection reagent/method for leucine or asparagine (e.g., Ninhydrin reagent or HPLC-based method)
-
Spectrophotometer or HPLC instrument
-
Thermostatically controlled water bath or incubator
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified peptidase in the reaction buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Preparation: Prepare a series of dilutions of L-leucyl-L-asparagine in the reaction buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.
-
Reaction Setup:
-
For each substrate concentration, set up a reaction tube containing the reaction buffer and the L-leucyl-L-asparagine solution.
-
Equilibrate the tubes at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme solution to each tube.
-
At specific time intervals (e.g., 0, 5, 10, 15, 20 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing an equal volume of cold TCA solution to stop the reaction.
-
-
Product Quantification:
-
Centrifuge the TCA-treated samples to pellet the precipitated protein.
-
Analyze the supernatant for the concentration of released leucine or asparagine using a suitable method (see Protocol 2 and 3).
-
-
Data Analysis:
-
Plot the concentration of the product formed against time for each substrate concentration. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linear plot such as the Lineweaver-Burk plot.
-
Protocol 2: Quantification of Released Amino Acids using Ninhydrin Assay
The ninhydrin assay is a colorimetric method for the detection of primary and secondary amines, including free amino acids.
Materials:
-
Ninhydrin reagent
-
Reaction buffer (as used in Protocol 1)
-
Standard solutions of leucine or asparagine of known concentrations
-
Spectrophotometer
Procedure:
-
To the supernatant obtained from the enzymatic reaction (Protocol 1, step 4), add the ninhydrin reagent.
-
Heat the mixture in a boiling water bath for a defined period (e.g., 15-20 minutes).
-
After cooling, dilute the samples with a suitable solvent (e.g., 50% ethanol).
-
Measure the absorbance at 570 nm (for most amino acids) or 440 nm (for proline).
-
Create a standard curve using the standard solutions of leucine or asparagine to determine the concentration of the released amino acid in the experimental samples.
Protocol 3: Quantification of Released Amino Acids using High-Performance Liquid Chromatography (HPLC)
HPLC offers a more specific and sensitive method for the separation and quantification of amino acids.
Materials:
-
HPLC system with a suitable column (e.g., reverse-phase C18)
-
Mobile phase appropriate for amino acid separation
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)
-
Standard solutions of leucine and asparagine
Procedure:
-
The supernatant from the enzymatic reaction (Protocol 1, step 4) can be directly injected or may require pre-column derivatization depending on the detection method.
-
For OPA derivatization, mix the sample with the OPA reagent prior to injection.
-
Separate the amino acids on the HPLC column using an appropriate gradient of the mobile phase.
-
Detect the amino acids using a suitable detector (e.g., fluorescence detector for OPA derivatives).
-
Quantify the amount of leucine or asparagine by comparing the peak areas to those of the standard solutions.
Data Presentation
The quantitative data obtained from the kinetic analysis of peptidase activity on this compound should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Kinetic Parameters of Peptidases for this compound
| Peptidase | Source Organism | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Leucine Aminopeptidase A | Aspergillus oryzae | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Cytosol Aminopeptidase | Porcine Kidney | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
This table is a template. The actual values need to be determined experimentally.
Visualization of Experimental Workflow
A clear workflow diagram is essential for understanding the experimental process.
Caption: Workflow for determining peptidase kinetics with this compound.
Signaling Pathways
While specific signaling pathways directly regulated by the cleavage of this compound are not yet well-defined, dipeptides, in general, are emerging as important signaling molecules. For instance, certain dipeptides have been shown to influence the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism.[3] The cleavage of this compound could potentially modulate intracellular amino acid pools, thereby impacting nutrient-sensing pathways like mTOR.
Further research is required to elucidate the specific signaling roles of this compound and its hydrolysis products. The diagram below illustrates a hypothetical model where this compound cleavage could influence a known signaling pathway.
Caption: Hypothetical signaling role of this compound cleavage via mTORC1.
References
Troubleshooting & Optimization
Technical Support Center: Stability of Leucylasparagine in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Leucylasparagine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway for this compound is the non-enzymatic deamidation of the asparagine residue. This chemical modification involves the conversion of the asparagine side-chain amide to a carboxylic acid. This process typically proceeds through a five-membered cyclic intermediate called a succinimide. The formation of this succinimide intermediate is the rate-limiting step in the degradation process under neutral to basic conditions. The subsequent hydrolysis of the succinimide ring results in the formation of two isomeric products: aspartic acid (Asp) and isoaspartic acid (isoAsp), with the latter usually being the major product. Under acidic conditions, direct hydrolysis of the asparagine side chain to aspartic acid can occur.
Q2: What are the main factors that influence the stability of this compound in solution?
The stability of this compound in an aqueous solution is significantly influenced by several factors:
-
pH: The rate of deamidation is highly pH-dependent. Generally, the degradation rate is slowest at acidic pH (around 3-5) and increases significantly as the pH becomes neutral and alkaline.[1]
-
Temperature: Higher temperatures accelerate the rate of deamidation.[1] For every 10°C increase in temperature, the rate of deamidation can increase several-fold.
-
Buffer Composition: The type and concentration of the buffer can influence the rate of degradation. Some buffer species can catalyze the deamidation reaction.[1] It is crucial to select a buffer system that minimizes this catalytic effect.
-
Ionic Strength: The ionic strength of the solution can also have a minor effect on the stability of the dipeptide.
Q3: What are the expected degradation products of this compound?
The primary degradation products of this compound are Leucyl-aspartic acid and Leucyl-isoaspartic acid. These are formed through the hydrolysis of the succinimide intermediate. Minor degradation products resulting from peptide bond cleavage are also possible, especially under harsh conditions (e.g., very high or low pH).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound peak in HPLC analysis. | 1. High pH of the solution.2. Elevated storage or experimental temperature.3. Catalytic effect of the buffer. | 1. Adjust the pH of the solution to a more acidic range (e.g., pH 3-5) if compatible with the experiment.2. Store stock solutions at -20°C or -80°C and minimize time at room temperature. Perform experiments on ice where possible.3. Evaluate different buffer systems (e.g., citrate, acetate) to identify one that does not accelerate degradation. |
| Appearance of multiple new peaks in the chromatogram. | 1. Formation of deamidation products (Asp and isoAsp isomers).2. Peptide bond cleavage. | 1. Use a high-resolution HPLC method to separate the parent peptide from its degradation products. Mass spectrometry (LC-MS) can be used to confirm the identity of the new peaks.2. Analyze the sample for the presence of free leucine and asparagine to check for peptide bond hydrolysis. |
| Inconsistent stability results between experiments. | 1. Inconsistent pH of the prepared solutions.2. Variations in storage conditions (temperature, light exposure).3. Freeze-thaw cycles of stock solutions. | 1. Carefully prepare and verify the pH of all solutions before use.2. Maintain consistent and controlled storage conditions for all samples.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Data Presentation
The following table summarizes hypothetical stability data for this compound in an aqueous solution under different conditions. This data is for illustrative purposes and is based on general trends observed for asparagine-containing peptides.
| Condition | pH | Temperature (°C) | Half-life (t1/2) in hours (Illustrative) |
| A | 4.0 | 25 | 500 |
| B | 7.4 | 25 | 150 |
| C | 8.5 | 25 | 50 |
| D | 7.4 | 4 | 1200 |
| E | 7.4 | 37 | 40 |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution by HPLC
Objective: To determine the degradation rate of this compound under specific pH and temperature conditions.
Materials:
-
This compound standard
-
Water, HPLC grade
-
Buffers of desired pH (e.g., 100 mM sodium phosphate for pH 7.4, 100 mM sodium acetate for pH 4.0)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
-
Preparation of Stability Samples: Dilute the stock solution into the desired buffers to a final concentration of, for example, 0.1 mg/mL.
-
Incubation: Place the stability samples in a temperature-controlled environment (e.g., 25°C and 37°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5-30% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stability testing.
References
common impurities in synthetic Leucylasparagine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Leucylasparagine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in synthetic this compound?
A1: Synthetic this compound can contain several types of process-related and degradation-related impurities. The most common include:
-
Deletion Sequences: Peptides lacking either the leucine or asparagine residue. This is often due to incomplete coupling during solid-phase peptide synthesis (SPPS).
-
Incomplete Deprotection Adducts: Residual protecting groups on the amino acid side chains or termini that were not fully removed during synthesis.
-
Diastereomeric Impurities: The presence of D-Leucyl-L-Asparagine, L-Leucyl-D-Asparagine, or D-Leucyl-D-Asparagine due to racemization of amino acids during synthesis.
-
Aspartimide-Related Impurities: Aspartimide formation is a significant side reaction for asparagine-containing peptides, leading to the formation of α- and β-peptides, which can be difficult to separate from the desired product.[1][2]
-
Deamidation Products: The side chain of asparagine can undergo hydrolysis to form aspartic acid, resulting in Leucyl-aspartic acid as an impurity.
-
Coupling Reagent Adducts: Byproducts of the coupling reagents used during synthesis can sometimes remain in the final product.
Q2: How can I detect these impurities in my this compound sample?
A2: A combination of analytical techniques is typically used to identify and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of peptides and separating impurities.[3]
-
Mass Spectrometry (MS): Provides accurate molecular weight information to identify deletion sequences, incomplete deprotection products, and modifications like deamidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the three-dimensional structure and identify diastereomers.
-
Amino Acid Analysis (AAA): Confirms the amino acid composition and can help quantify the peptide content.
Q3: What are the general strategies for removing impurities from synthetic this compound?
A3: The primary method for purifying synthetic peptides, including this compound, is preparative reversed-phase high-performance liquid chromatography (preparative RP-HPLC) . This technique separates the desired peptide from its impurities based on hydrophobicity. Lyophilization is then used to remove the solvents and obtain the purified peptide as a solid.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Multiple peaks on HPLC chromatogram with molecular weights corresponding to single amino acid deletions. | Incomplete coupling during solid-phase peptide synthesis (SPPS). | Optimize coupling reaction times and use a higher excess of activated amino acid. For purification, use preparative RP-HPLC with a shallow gradient to improve resolution. |
| Mass spectrometry shows a mass higher than expected for this compound. | Incomplete removal of protecting groups (e.g., Boc, Fmoc, Trt). | Review the deprotection steps in your synthesis protocol. Ensure sufficient reaction time and appropriate reagents. Purification can be achieved with preparative RP-HPLC. |
| Broad or split peaks in the HPLC chromatogram, with identical mass spectra. | Presence of diastereomers due to racemization during synthesis. | Use milder coupling reagents and conditions to minimize racemization. Separation of diastereomers can be challenging but may be possible with specialized chiral chromatography or by optimizing RP-HPLC conditions (e.g., temperature, mobile phase). |
| A cluster of peaks around the main product peak in the HPLC, with the same mass. | Aspartimide formation and subsequent rearrangement to α- and β-peptides. | To prevent this, consider using a side-chain protecting group on asparagine that is less prone to this side reaction.[1][2][4][5][6] For purification, high-resolution preparative RP-HPLC is required, often with significant optimization of the separation method. |
| A peak with a mass increase of 1 Da compared to the desired product. | Deamidation of the asparagine side chain to aspartic acid. | This can occur during synthesis, purification, or storage, particularly at high pH.[7] Maintain a low pH during purification and storage. Preparative RP-HPLC can be used for removal. |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC for Purity Assessment
This protocol outlines a general method for analyzing the purity of synthetic this compound.
1. Materials:
- Synthetic this compound sample
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reversed-phase analytical HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at 214 nm and 280 nm
- Injection Volume: 10 µL (of a 1 mg/mL sample solution)
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 25 | 50 | | 26 | 95 | | 28 | 95 | | 29 | 5 | | 35 | 5 |
4. Procedure:
- Dissolve the synthetic this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter.
- Equilibrate the HPLC system with the initial mobile phase conditions.
- Inject the sample and run the gradient program.
- Analyze the resulting chromatogram to determine the purity based on the relative peak areas.
Protocol 2: Preparative Reversed-Phase HPLC for Purification
This protocol provides a general method for purifying synthetic this compound.
1. Materials:
- Crude synthetic this compound
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reversed-phase preparative HPLC column (e.g., 21.2 x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
3. Chromatographic Conditions:
- Flow Rate: 20 mL/min
- Column Temperature: Ambient
- Detection: UV at 214 nm and 280 nm
- Gradient: A shallow gradient should be developed based on the analytical HPLC results to maximize separation of the main product from impurities. For example: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 10 | | 40 | 30 | | 42 | 95 | | 45 | 95 | | 46 | 10 | | 50 | 10 |
4. Procedure:
- Dissolve the crude this compound in a minimal amount of Mobile Phase A.
- Filter the solution to remove any particulates.
- Equilibrate the preparative HPLC system.
- Inject the crude sample onto the column.
- Run the preparative gradient and collect fractions corresponding to the main product peak.
- Analyze the purity of the collected fractions using analytical RP-HPLC (Protocol 1).
- Pool the pure fractions and lyophilize to obtain the purified peptide.
Visualizations
Caption: Workflow for the analysis and purification of synthetic this compound.
Caption: Decision tree for troubleshooting common impurities in synthetic this compound.
References
- 1. Bot Detection [iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Effect of lysine residues on the deamidation reaction of asparagine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Leucylasparagine Aggregation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the dipeptide Leucylasparagine in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (Leu-Asn) is a dipeptide composed of the amino acids L-leucine and L-asparagine.[1] Dipeptides are organic compounds containing exactly two amino acids joined by a peptide bond.[2] Understanding its fundamental properties is the first step in troubleshooting aggregation.
Q2: What is the predicted water solubility of this compound?
The predicted water solubility of this compound is 6.24 g/L.[2] Exceeding this solubility limit is a primary cause of precipitation, which can be mistaken for aggregation.
Q3: What are the likely causes of this compound aggregation?
While specific data on this compound aggregation is limited, the primary causes can be inferred from the behavior of its constituent amino acids and general principles of peptide aggregation.[3][4] Potential causes include:
-
Exceeding Solubility Limit: The concentration of this compound in the solution may be too high.
-
Suboptimal pH: The pH of the solution can affect the net charge of the dipeptide, influencing its solubility and propensity for intermolecular interactions.[5]
-
Temperature Effects: Temperature fluctuations during storage or experimentation can impact solubility and stability.[4]
-
Ionic Strength: The concentration of salts in the buffer can influence electrostatic interactions between dipeptide molecules.[6]
-
Presence of Hydrophobic Interactions: The leucine residue has a hydrophobic side chain, which can contribute to self-association and aggregation.[5]
-
Intermolecular Hydrogen Bonding: The asparagine residue contains a side-chain amide group capable of forming hydrogen bonds, which could contribute to aggregation.
Q4: How can I detect this compound aggregation?
Aggregation can manifest in several ways:[6]
-
Visual Observation: The most straightforward method is to look for visible precipitates, cloudiness, or turbidity in the solution.
-
Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) due to light scattering can indicate the presence of aggregates.
-
Dynamic Light Scattering (DLS): This technique can detect the formation of larger particles in the solution, providing information on the size distribution of aggregates.
-
Size Exclusion Chromatography (SEC): The appearance of high molecular weight species eluting in the void volume can be indicative of aggregation.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound aggregation issues.
Issue: Visible Precipitate or Cloudiness in Solution
Troubleshooting Workflow
References
- 1. Leu-Asn | C10H19N3O4 | CID 7016078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foodb.ca [foodb.ca]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Optimizing Leucylasparagine Solubility for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Leucylasparagine for use in cell-based assays.
Troubleshooting Guide
Problem: this compound is not dissolving in aqueous buffer (e.g., PBS, cell culture medium).
| Potential Cause | Recommended Solution |
| Hydrophobicity of Leucine | The leucine residue contributes to the hydrophobicity of the dipeptide, potentially leading to poor solubility in aqueous solutions. |
| Concentration Too High | The desired concentration may exceed the intrinsic solubility of this compound in the chosen solvent. |
| pH of the Solution | The pH of the solvent can significantly impact the charge state of the dipeptide's amino and carboxyl groups, affecting solubility. |
| Aggregation | At high concentrations, dipeptides can self-associate and form aggregates, which may appear as cloudiness or precipitate. |
Step-by-Step Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the predicted water solubility of this compound?
A1: The predicted aqueous solubility of this compound is 6.24 g/L.
Q2: Can I dissolve this compound directly in my cell culture medium?
A2: It is recommended to first prepare a concentrated stock solution in an appropriate solvent and then dilute it into your cell culture medium. This allows for better control over the final concentration and helps to avoid issues with media components affecting solubility.
Q3: What is the best organic solvent to use for this compound?
A3: For hydrophobic peptides, Dimethyl sulfoxide (DMSO) is a commonly used organic solvent. It is advisable to dissolve the peptide in a minimal amount of DMSO and then gradually dilute the solution with your aqueous buffer or media.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell-based assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic. Most cell lines can tolerate up to 0.5% DMSO with minimal effects, but sensitive or primary cells may require concentrations not exceeding 0.1%. It is always best to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q5: The asparagine in this compound is a concern for stability. How can I mitigate this?
A5: Asparagine can undergo deamidation in aqueous solutions, especially at neutral or alkaline pH and elevated temperatures. To minimize degradation, it is recommended to prepare fresh stock solutions and add them to the cell culture medium just before use. Storing stock solutions at -20°C or -80°C can also help to slow down degradation.
Q6: My this compound solution is cloudy. What should I do?
A6: Cloudiness may indicate that the solubility limit has been exceeded or that the dipeptide is aggregating. Try the following:
-
Sonication: Brief periods of sonication can help to break up aggregates and improve dissolution.
-
Gentle Warming: Warming the solution gently (e.g., to 37°C) may increase solubility. Avoid excessive heat, which could degrade the dipeptide.
-
pH Adjustment: Test the effect of small adjustments in pH on solubility.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₉N₃O₄ |
| Molecular Weight | 245.28 g/mol |
| Predicted Water Solubility | 6.24 g/L |
| Calculated Molar Solubility (in water) | ~25.4 mM |
| XLogP3 | -4.5 |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound for Cell-Based Assays
Objective: To prepare a sterile, high-concentration stock solution of this compound and determine its working concentration for cell-based assays.
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO: a. Aseptically weigh out a small amount of this compound powder into a sterile microcentrifuge tube. b. Add a minimal volume of sterile DMSO to achieve a high concentration (e.g., 100 mM). c. Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for short bursts in a water bath.
-
Prepare an Intermediate Dilution in Aqueous Buffer: a. Gradually add the DMSO stock solution to a sterile aqueous buffer (e.g., PBS) while vortexing to create an intermediate dilution (e.g., 10 mM). b. Observe the solution for any signs of precipitation. If precipitation occurs, the concentration is too high for that percentage of DMSO.
-
Prepare the Final Working Solution in Cell Culture Medium: a. Further dilute the intermediate solution into your final cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).
-
Sterilization: a. If the stock solution was not prepared from sterile components, sterilize the final working solution by passing it through a 0.22 µm syringe filter.
Workflow for this compound Solution Preparation:
challenges in the purification of Leucylasparagine from a complex mixture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Leucylasparagine from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying the dipeptide this compound?
The purification of this compound, a small and polar dipeptide, presents several key challenges:
-
High Polarity: Due to its hydrophilic nature, this compound exhibits poor retention on standard reversed-phase (RP-HPLC) C18 columns, a common purification method for peptides. This can lead to co-elution with other polar impurities and salts, making separation difficult.[1]
-
Asparagine Deamidation: The asparagine residue is susceptible to deamidation, a chemical degradation that converts asparagine to aspartic acid or isoaspartic acid.[2][3][4] This occurs via a succinimide intermediate and can be catalyzed by basic or acidic conditions, as well as elevated temperatures.[2][5] This introduces charge heterogeneity and impurities that are structurally very similar to the target peptide, complicating purification.
-
Synthesis-Related Impurities: During solid-phase peptide synthesis (SPPS), side reactions can occur. For asparagine, this can include the dehydration of the side-chain amide to form β-cyanoalanine.[6][7] Other common impurities include deletion sequences (missing an amino acid) and truncated peptides.
-
Aggregation: Although less common for a small dipeptide, aggregation can sometimes be an issue, particularly at high concentrations, which can affect chromatographic performance.
Q2: What are the common impurities found in a crude mixture of this compound?
Impurities in a crude this compound mixture can originate from both the synthesis process and subsequent degradation. Key impurities include:
-
Deamidation Products: Aspartyl-Leucylasparagine and Isoaspartyl-Leucylasparagine are common degradation products.[2][3]
-
Synthesis Failures: Deletion sequences (e.g., Leucine or Asparagine alone) and truncated sequences can be present.
-
Side-Reaction Products: Formation of β-cyanoalanine from the asparagine residue during synthesis is a possibility.[6][7]
-
Protecting Group Remnants: Incomplete removal of protecting groups used during SPPS can result in modified peptides.
-
Reagents and Solvents: Residual reagents from synthesis and cleavage (e.g., trifluoroacetic acid - TFA) and solvents are often present.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of analytical techniques is recommended for a comprehensive assessment of this compound purity:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purity analysis.[8][9] A high-resolution column and an optimized gradient are necessary to separate this compound from its closely related impurities. UV detection is typically performed at 210-220 nm.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the identity of the target peptide by its molecular weight and for identifying impurities.[3][10] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are powerful for coupling separation with mass analysis.
-
Peptide Mapping: This involves enzymatic digestion of the sample followed by HPLC and MS analysis of the resulting fragments. It is particularly useful for identifying and locating modifications like deamidation.[3]
-
Ion-Exchange Chromatography (IEX): Since deamidation introduces a negative charge, IEX can be used to separate the deamidated forms from the native this compound.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (broadening, tailing) in RP-HPLC | - Sub-optimal mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH. Using an ion-pairing agent like TFA (0.1%) is standard.[9]- Reduce the sample load on the column.- Use a different stationary phase or a column with end-capping. |
| Co-elution of this compound with impurities | - Similar hydrophobicity of the target peptide and impurities.- Inadequate separation efficiency of the column.- Unoptimized gradient elution. | - Modify the mobile phase composition (e.g., different organic solvent like methanol instead of acetonitrile).- Use a column with a different selectivity (e.g., a phenyl-hexyl or cyano phase).- Employ a shallower gradient during elution to improve resolution.[1]- Consider an orthogonal purification technique like ion-exchange chromatography.[11] |
| Low recovery of this compound | - Irreversible adsorption to the column.- Degradation of the peptide during purification.- Sample precipitation on the column. | - Pre-condition the column with a blank injection.- Ensure the mobile phases are degassed and of high purity.- Work at lower temperatures to minimize degradation.- Ensure the sample is fully dissolved in the loading buffer before injection. |
| Presence of unexpected peaks in the chromatogram | - Deamidation of asparagine during sample preparation or storage.- Oxidation of the peptide.- Contamination from vials, solvents, or the HPLC system. | - Prepare samples freshly and store them at low temperatures (4°C for short-term, -20°C or -80°C for long-term).- Use high-purity, filtered solvents.- Run a blank gradient to check for system peaks. |
| Poor retention of this compound on a C18 column | - High polarity of the dipeptide. | - Use a lower concentration of the organic solvent (e.g., acetonitrile) in the initial mobile phase (loading buffer).[1]- Consider using a column with a more polar stationary phase (e.g., C4, C8, or an embedded polar group column).- Explore Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.[12] |
Experimental Protocols
Protocol: Reversed-Phase HPLC Purification of this compound
This protocol outlines a general method for the purification of this compound using RP-HPLC. Optimization will be required based on the specific crude mixture and HPLC system.
1. Materials and Reagents:
-
Crude this compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. HPLC System:
-
A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm). A C8 or phenyl-hexyl column can be considered for better retention of the polar dipeptide.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
4. Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A or a buffer with a low percentage of organic solvent to ensure solubility and binding to the column.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
5. Chromatographic Method:
-
Column Equilibration: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for at least 5-10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient:
-
Start with a shallow gradient to enhance the separation of hydrophilic compounds. For example:
-
0-5 min: 2% B (isocratic)
-
5-45 min: 2% to 30% B (linear gradient)
-
45-50 min: 30% to 95% B (wash step)
-
50-55 min: 95% B (isocratic wash)
-
55-60 min: 95% to 2% B (return to initial conditions)
-
60-70 min: 2% B (re-equilibration)
-
-
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 4.0 mL/min for a 10 mm ID column).
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.
6. Post-Purification Analysis:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of this compound.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deamidation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asparagine coupling in Fmoc solid phase peptide synthesis [scite.ai]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. bachem.com [bachem.com]
- 10. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moody-website-204665.framer.app [moody-website-204665.framer.app]
- 12. scispace.com [scispace.com]
Technical Support Center: Prevention of Leucylasparagine Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Leucylasparagine during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
The primary cause of degradation for this compound, like other asparagine-containing peptides, is the chemical instability of the asparagine (Asn) residue.[1][2] The side-chain amide of asparagine is susceptible to a deamidation reaction, which can lead to the formation of aspartic acid (Asp) and isoaspartic acid (isoAsp) residues.[1] This modification alters the peptide's primary structure, charge, and conformation, which can significantly impact its biological activity.
Q2: What are the main degradation pathways for the asparagine residue in this compound?
The asparagine residue in this compound can degrade through two main pathways, primarily influenced by pH:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 6), the asparagine side-chain amide can be directly hydrolyzed to form an aspartic acid residue.[3]
-
Succinimide-Mediated Deamidation: Under neutral to alkaline conditions (pH ≥ 6), a more common degradation pathway occurs through the formation of a cyclic succinimide (or cyclic imide) intermediate.[1][3] This intermediate is then rapidly hydrolyzed to form a mixture of aspartyl and isoaspartyl-Leucylasparagine. This pathway can also lead to racemization of the asparagine residue.[4]
Q3: How does temperature affect the stability of this compound?
Higher temperatures accelerate the rate of all chemical degradation reactions, including the deamidation of asparagine.[2][5] Therefore, storing this compound at low temperatures is crucial for its long-term stability. For lyophilized powder, storage at -20°C or -80°C is recommended.[1][6] For solutions, storage at -80°C is preferred to minimize degradation.[7]
Q4: What is the ideal pH for storing this compound in solution?
To minimize deamidation, it is best to store this compound solutions in a slightly acidic buffer, ideally between pH 5 and 6.[6] This pH range helps to reduce the rate of succinimide-mediated deamidation, which is more prevalent at neutral and alkaline pH.[1][3]
Q5: Should I be concerned about repeated freeze-thaw cycles?
Yes, repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.[6][8] When a peptide solution is frozen and thawed multiple times, ice crystal formation and changes in solute concentration during the freezing process can denature the peptide. It is highly recommended to aliquot the this compound solution into single-use vials before freezing.[6][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound after storage. | Degradation of the asparagine residue leading to the formation of isoaspartate or aspartate. | Store lyophilized peptide at -80°C. For solutions, aliquot and store at -80°C in a buffer at pH 5-6. Avoid repeated freeze-thaw cycles. |
| Unexpected peaks observed during HPLC analysis of a stored this compound sample. | Formation of degradation products such as isoaspartyl-Leucylasparagine and aspartyl-Leucylasparagine. | Analyze the sample using mass spectrometry to identify the degradation products. Optimize storage conditions to minimize further degradation. |
| Precipitation of this compound upon thawing a frozen solution. | Peptide aggregation or poor solubility at the storage buffer pH. | Ensure the peptide is fully dissolved before freezing. Consider using a different buffer system or adding cryoprotectants. Sonication may help to redissolve the peptide. |
| Inconsistent experimental results using different batches of stored this compound. | Variable levels of degradation between batches due to differences in storage history. | Implement standardized storage protocols for all batches. Characterize the purity of each batch before use. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
Objective: To determine the stability of this compound in different buffer solutions and at various temperatures.
Methodology:
-
Preparation of Stock Solution: Dissolve lyophilized this compound in sterile, purified water to create a concentrated stock solution (e.g., 10 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 1 mg/mL in the following buffers:
-
10 mM Sodium Acetate, pH 5.0
-
10 mM Sodium Phosphate, pH 7.4
-
10 mM Sodium Carbonate, pH 9.0
-
-
Incubation: Aliquot each test solution into multiple vials and incubate them at the following temperatures:
-
4°C
-
25°C (Room Temperature)
-
37°C
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove one vial from each condition.
-
Analysis: Analyze the samples immediately by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the remaining intact this compound and the formation of degradation products.
-
Data Analysis: Plot the percentage of remaining intact this compound against time for each condition to determine the degradation kinetics.
Protocol 2: Analysis of this compound Degradation by Mass Spectrometry
Objective: To identify the degradation products of this compound.
Methodology:
-
Sample Preparation: Use samples from the stability study (Protocol 1) that show significant degradation.
-
LC-MS/MS Analysis: Inject the samples into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to acquire data in both full scan mode and tandem MS (MS/MS) mode.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the intact this compound and any new peaks that appear in the degraded samples.
-
The deamidation of asparagine to aspartic acid results in a mass increase of 1 Da.
-
Fragment the parent ions of the potential degradation products using MS/MS to confirm their identity by analyzing the fragmentation pattern.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Long-term (Years) | Store in a desiccator to protect from moisture.[8] |
| -20°C | Short to Medium-term (Months to Years) | Ensure the container is tightly sealed.[6][8] | |
| 4°C | Short-term (Weeks) | Not recommended for long-term storage.[6] | |
| In Solution | -80°C | Medium-term (Months) | Aliquot into single-use vials to avoid freeze-thaw cycles.[1][6] Use a slightly acidic buffer (pH 5-6).[6] |
| -20°C | Short-term (Weeks) | Aliquot and use a sterile, acidic buffer.[6][8] | |
| 4°C | Very Short-term (Days) | Prone to rapid degradation and microbial growth.[6] |
Table 2: Hypothetical Degradation Rates of this compound (1 mg/mL) at 37°C
| Buffer Condition | pH | Half-life (t½) in Hours (Estimated) |
| 10 mM Sodium Acetate | 5.0 | 120 |
| 10 mM Sodium Phosphate | 7.4 | 36 |
| 10 mM Sodium Carbonate | 9.0 | 12 |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual degradation rates should be determined experimentally.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Leu-Asn | C10H19N3O4 | CID 7016078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucyl-Asparagine | C10H19N3O4 | CID 4128305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Estimation of the deamidation rate of asparagine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14608-81-2(H-Leu-Asn-OH) | Kuujia.com [kuujia.com]
method refinement for consistent Leucylasparagine synthesis
Welcome to the technical support center for Leucylasparagine (Leu-Asn) synthesis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving consistent and high-yield synthesis of this dipeptide.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: this compound is typically synthesized using standard peptide coupling techniques, which can be performed either in solution-phase or on a solid support (Solid-Phase Peptide Synthesis or SPPS).[1][2] The general workflow involves protecting the amino group of Leucine and the carboxylic acid group of Asparagine, coupling the two modified amino acids, and then removing the protecting groups.[3]
Q2: Is it necessary to protect the side chain of Asparagine?
A2: Yes, it is highly recommended. The primary amide in the side chain of asparagine can undergo dehydration to form a nitrile (β-cyanoalanine) during the carboxyl activation step, especially when using carbodiimide coupling reagents like DCC.[4][5][6][7] Using a side-chain protecting group, such as Trityl (Trt), minimizes this side reaction.[7]
Q3: Which coupling reagent is best for this compound synthesis?
A3: The choice of coupling reagent is critical. While many reagents can be effective, phosphonium salt-based reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are known to reduce the risk of asparagine side-chain dehydration.[4][6] Uronium-based reagents like HBTU and HATU are also highly efficient.[6] For difficult couplings, HATU is often preferred due to its high reactivity and ability to suppress racemization.[6]
Q4: What are the key differences between solution-phase and solid-phase synthesis for Leu-Asn?
A4:
-
Solution-Phase Synthesis: All reactions are carried out in a homogenous solution. It is often used for large-scale synthesis but can be more labor-intensive due to the need for purification after each step.[1]
-
Solid-Phase Peptide Synthesis (SPPS): The C-terminal amino acid (Asparagine) is anchored to a solid resin support, and the peptide chain is built step-by-step.[2][3] Purification is simplified as excess reagents and byproducts are washed away by filtration after each step.[2] SPPS is generally preferred for research-scale synthesis.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Leu-Asn | 1. Incomplete coupling reaction. 2. Premature cleavage from the resin (SPPS). 3. Inefficient deprotection of N-terminal group. 4. Loss of product during purification. | 1. Extend coupling reaction time or use a more powerful coupling reagent (e.g., HATU). Perform a Kaiser test to confirm complete coupling. 2. Ensure the linker on the resin is stable to the reaction conditions. 3. Increase deprotection time or use fresh deprotection reagent (e.g., piperidine in DMF for Fmoc). 4. Optimize purification protocol (e.g., HPLC gradient). |
| Presence of Impurity with a Mass of -18 Da | Dehydration of the Asparagine side chain to form a nitrile derivative (β-cyanoalanine). | 1. Use a side-chain protected Asparagine derivative (e.g., Fmoc-Asn(Trt)-OH).[7] 2. Use a coupling reagent less prone to causing this side reaction, such as BOP.[6] 3. Avoid prolonged activation times with carbodiimides (DCC, DIC).[6] |
| Racemization of Amino Acids | 1. Over-activation of the carboxylic acid. 2. Presence of excess base. | 1. Add an anti-racemization additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. 2. Use a hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. |
| Difficulty in Purifying the Final Product | 1. Presence of closely related impurities (e.g., deletion sequences). 2. Poor solubility of the crude peptide. | 1. Optimize the HPLC gradient to improve separation. Use a high-purity silica-based C18 column.[8] 2. Adjust the pH of the solvent or add a chaotropic agent like guanidinium chloride to the initial purification buffer. |
Data Presentation
Table 1: Comparison of Coupling Reagents for a Model Dipeptide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield (%) | Purity (%) |
| DCC | HOBt | DIPEA | DMF | 4-6 hours | 80-90 | ~90 |
| HBTU | - | DIPEA | DMF | 1-2 hours | 90-95 | >95 |
| HATU | - | DIPEA | DMF | 30-60 minutes | >95 | >97 |
| BOP | - | DIPEA | DMF | 1-2 hours | 90-95 | >95 |
Note: Data are representative values for a standard dipeptide synthesis and may vary based on specific reaction conditions and the amino acid sequence.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of H-Leu-Asn-OH on a Wang resin.
1. Resin Preparation and Swelling:
-
Place Fmoc-Asn(Trt)-Wang resin (0.5 mmol) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF, 10 mL) and gently agitate for 30 minutes to swell the resin.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Leucine Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (1.5 mmol, 3 equivalents) and HBTU (1.48 mmol, 2.95 equivalents) in DMF (5 mL).
-
Add DIPEA (3.0 mmol, 6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL). (Optional: Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates the reaction is complete).
4. Final Fmoc Deprotection:
-
Repeat Step 2 to remove the Fmoc group from the N-terminal Leucine.
5. Cleavage and Deprotection:
-
Wash the resin with Dichloromethane (DCM, 5 x 10 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours. This step cleaves the peptide from the resin and removes the Trt side-chain protecting group from Asparagine.
-
Filter the resin and collect the filtrate into a cold diethyl ether solution (50 mL).
-
A white precipitate of the crude peptide will form. Place on ice for 30 minutes.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.
-
Purify by reversed-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[8][9]
-
Collect fractions containing the pure product and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the solid-phase synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common causes of low yield during synthesis.
References
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis [scite.ai]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. hplc.eu [hplc.eu]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimization of Enzymatic Leucyl-asparagine Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic synthesis of Leucyl-asparagine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the enzymatic synthesis of dipeptides, with specific guidance for Leucyl-asparagine.
Q1: My reaction yield is very low. What are the primary factors to investigate?
Low product yield is a common issue in enzymatic peptide synthesis.[1][2] A systematic approach to troubleshooting is crucial. The primary factors to investigate include reaction equilibrium, enzyme activity, and substrate integrity.
-
Reaction Equilibrium: Enzymatic peptide synthesis is a reversible reaction. To favor synthesis over hydrolysis, consider adding a water-miscible organic solvent or increasing substrate concentrations.[1]
-
Enzyme Activity: Verify the activity of your enzyme stock. Ensure optimal pH, temperature, and buffer conditions are met. If using a protease, remember that conditions promoting peptide bond formation are often different from those optimal for hydrolysis.
-
Substrate Issues: Check the purity and solubility of your L-Leucine and L-Asparagine substrates. Asparagine, in particular, can have limited solubility.[3] Ensure both amino acids are fully dissolved before adding the enzyme.
Q2: I'm observing precipitation in my reaction vessel. What could be the cause and how can I fix it?
Precipitation can arise from several sources, including substrate insolubility or product aggregation.[4]
-
Substrate Solubility: L-Asparagine has limited solubility in aqueous solutions.[3] Consider using a protected form of asparagine, such as Fmoc-Asn(Tmob)-OH, which exhibits better solubility in organic solvents often used in these reactions.[3] Alternatively, adjusting the pH or adding a co-solvent might improve solubility.
-
Product Insolubility: The dipeptide product, Leucyl-asparagine, may precipitate out of solution if its concentration exceeds its solubility limit in the reaction medium. This can sometimes be advantageous as it drives the reaction equilibrium towards synthesis.[2] However, if it complicates purification, consider altering the solvent composition.
-
Peptide Aggregation: Hydrophobic interactions between peptide chains can lead to aggregation, especially with longer peptides or those containing hydrophobic residues like Leucine.[4][5] While less common for a dipeptide, this can be mitigated by using solubilizing agents or optimizing the solvent system.[4]
Q3: How do I select the appropriate enzyme for synthesizing Leucyl-asparagine?
Enzyme selection is critical for a successful synthesis. The choice depends on the desired reaction mechanism (kinetically or thermodynamically controlled).
-
Proteases (e.g., Papain, α-Chymotrypsin, Carboxypeptidase Y): These enzymes are commonly used in reverse to catalyze peptide bond formation.[1][2] The enzyme's specificity for the amino acids at the S and S' subsites is a key factor for achieving high yields.[1] For Leucyl-asparagine, you would need an enzyme that accepts Leucine as the acyl donor and Asparagine as the nucleophile.
-
Asparagine Synthetase (AS): This enzyme naturally synthesizes asparagine from aspartic acid and an ammonia source in an ATP-dependent manner.[6][7] While its primary role is not dipeptide synthesis, engineered versions or related ligases could potentially be adapted for this purpose.
Q4: What is the optimal pH for the synthesis reaction?
The optimal pH is a compromise between enzyme stability, activity, and the ionization state of the substrates.
-
Enzyme Activity vs. pH: Every enzyme has an optimal pH range for catalytic activity.[8][9] Deviating significantly from this range can lead to denaturation and loss of function.[9][10]
-
Substrate Ionization: For the peptide bond to form, the amino group of the incoming nucleophile (L-Asparagine) must be deprotonated to be sufficiently nucleophilic.[1] This typically requires a more alkaline pH. However, a very high pH can lead to the hydrolysis of ester substrates (if used in a kinetically controlled approach) or enzyme denaturation.[1][8] Therefore, the optimal pH is often slightly alkaline, typically in the range of 8-9 for many protease-catalyzed syntheses.
Q5: Should I use a free or immobilized enzyme?
Using an immobilized enzyme offers several advantages over a free enzyme in solution.[11]
-
Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions like changes in pH or temperature, increasing its operational stability.[12][13][14]
-
Reusability: Immobilized enzymes can be easily separated from the reaction mixture and reused multiple times, which significantly reduces costs.[11][12][13]
-
Process Control: The reaction can be easily stopped by simply removing the immobilized enzyme.[11]
-
Product Purity: It prevents contamination of the final product with the enzyme, simplifying downstream purification processes.[11]
Optimization Parameters
Successful synthesis of Leucyl-asparagine requires careful optimization of several reaction parameters. The following table summarizes typical starting ranges for these parameters based on general enzymatic dipeptide synthesis literature. Experimental validation is essential to determine the optimal conditions for this specific dipeptide.
| Parameter | Typical Range | Rationale & Key Considerations |
| pH | 7.5 - 9.0 | Balances the need for a deprotonated amino group on the nucleophile (Asparagine) with enzyme stability. Extreme pH values can cause irreversible denaturation.[9][10] |
| Temperature (°C) | 30 - 50 | A compromise between reaction rate and enzyme thermal stability. Higher temperatures increase reaction rates but can also accelerate enzyme denaturation. |
| Enzyme | Protease (e.g., Papain, Thermolysin) or Ligase | Enzyme choice is critical. Proteases like thermolysin are often used in reverse. The enzyme must have specificity for Leucine and Asparagine. |
| Substrate Ratio (Acyl Donor:Nucleophile) | 1:1 to 1:5 | An excess of the nucleophile (Asparagine) can help drive the reaction equilibrium towards synthesis. |
| Buffer System | Tris-HCl, Borate, Bicarbonate | The buffer must have a pKa within the desired pH range and should not inhibit enzyme activity. |
| Co-solvent (Organic) | 10 - 50% (v/v) | Adding organic solvents (e.g., acetonitrile, DMF) can shift the thermodynamic equilibrium to favor synthesis over hydrolysis.[1] However, high concentrations can denature the enzyme. |
| Reaction Time (hours) | 2 - 48 | Monitor reaction progress using techniques like HPLC to determine the point of maximum product accumulation before product hydrolysis becomes significant. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of Leucyl-asparagine
This protocol provides a general framework. Specific concentrations and conditions must be optimized.
-
Substrate Preparation:
-
Prepare a stock solution of the acyl donor (e.g., L-Leucine methyl ester) in the chosen buffer/co-solvent system.
-
Separately, prepare a stock solution of the nucleophile (L-Asparagine) in the same buffer system. Gently warm and sonicate if necessary to aid dissolution.
-
-
Reaction Setup:
-
In a temperature-controlled vessel, combine the acyl donor and nucleophile solutions to achieve the desired molar ratio.
-
Adjust the pH of the substrate mixture to the target optimum using dilute HCl or NaOH.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 40°C).
-
-
Enzyme Addition:
-
Dissolve the selected enzyme (e.g., Thermolysin) in a small amount of cold buffer immediately before use.
-
Initiate the reaction by adding the enzyme solution to the substrate mixture. The final enzyme concentration should be optimized (e.g., 0.1 - 1 mg/mL).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding an acid (e.g., trifluoroacetic acid) to denature the enzyme.
-
Analyze the aliquot using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the formation of Leucyl-asparagine and the consumption of substrates.
-
-
Reaction Termination and Product Purification:
-
Once the reaction has reached its optimal yield (as determined by HPLC monitoring), terminate the entire reaction by acidifying the mixture.
-
If a free enzyme was used, it may be necessary to precipitate it by adding an organic solvent or by heat denaturation, followed by centrifugation. If an immobilized enzyme was used, simply filter it out.
-
The product, Leucyl-asparagine, can be purified from the supernatant using techniques like preparative RP-HPLC or ion-exchange chromatography.
-
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the optimization and synthesis of Leucyl-asparagine.
Troubleshooting Logic for Low Yield
This flowchart provides a step-by-step logical guide for diagnosing the cause of low reaction yields.
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. biotage.com [biotage.com]
- 6. Mechanistic issues in asparagine synthetase catalysis [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System [frontiersin.org]
- 8. Khan Academy [khanacademy.org]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. What are the advantages of using immobilized enzymes over using free enzymes? | AAT Bioquest [aatbio.com]
- 12. agscientific.com [agscientific.com]
- 13. longdom.org [longdom.org]
- 14. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Leucylasparagine and Other Dipeptides in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dipeptide Leucylasparagine and other dipeptides in the context of cell signaling. While direct experimental data on this compound is limited, this guide synthesizes current research on its constituent amino acids and related dipeptides to provide a predictive overview of its potential signaling functions, primarily focusing on the mTORC1 pathway, a central regulator of cell growth and metabolism.
Introduction to Dipeptides in Cell Signaling
Dipeptides, once primarily considered as mere intermediates in protein metabolism, are increasingly recognized as active signaling molecules in various biological systems. From bacteria to plants and mammals, these small molecules can modulate diverse cellular processes. For instance, specific dipeptides can act as persistent activators of protein kinase A in yeast, while cyclic dipeptides play a role in bacterial quorum sensing. In higher organisms, dipeptides are implicated in regulating carbon metabolism and influencing critical signaling hubs like the mTOR (mechanistic Target of Rapamycin) pathway.
This compound and the mTORC1 Signaling Pathway
The mTORC1 signaling pathway is a crucial cellular conductor, orchestrating cell growth, proliferation, and metabolism in response to nutrient availability, growth factors, and energy status. The amino acids leucine and asparagine, the constituents of this compound, are both known activators of mTORC1, albeit through distinct mechanisms.
Leucine is a well-established, potent activator of mTORC1, signaling through the Rag GTPase pathway. In contrast, asparagine activates mTORC1 independently of the Rag GTPases, utilizing a mechanism involving the small GTPase Arf1.[1] This suggests that this compound, as a dipeptide, has the potential to modulate mTORC1 signaling, possibly with unique kinetics and potency compared to its individual amino acid components or other dipeptides.
Comparative Data on Related Dipeptides and Amino Acids
Direct quantitative data on the signaling effects of this compound is not yet available in the scientific literature. However, studies on related dipeptides, such as dileucine (Leucyl-leucine), provide valuable insights. Research has shown that dileucine can be more effective than leucine alone in stimulating muscle protein synthesis, a key downstream process of mTORC1 activation.[2][3][4] This suggests that the dipeptidic form can enhance the signaling potency of its constituent amino acids.
The following table summarizes the known signaling effects of leucine, asparagine, and dileucine on the mTORC1 pathway, which can be used to infer the potential activity of this compound.
| Molecule | Target Pathway | Mechanism of Action | Downstream Effects | Quantitative Data (Example) |
| Leucine | mTORC1 | Activates Rag GTPases, promoting mTORC1 localization to the lysosome.[5] | Increased phosphorylation of S6K1 and 4E-BP1, leading to enhanced protein synthesis.[6] | Stimulates muscle protein synthesis.[4] |
| Asparagine | mTORC1 | Activates mTORC1 independently of Rag GTPases, requiring Arf1.[1] | Increased phosphorylation of S6K1, promoting protein synthesis.[1][7] | Potently activates mTORC1.[1][7] |
| Dileucine (Leucyl-leucine) | mTORC1 | Believed to be a more potent activator than leucine, though the precise mechanism of enhanced activity is under investigation.[2][3] | Significantly increases muscle protein synthesis rates compared to leucine alone.[4] | Ingestion of 2g dileucine increased muscle protein synthesis by 42% more than 2g of leucine.[3][4] |
| This compound (Predicted) | mTORC1 | Potentially activates mTORC1 through a combination of leucine- and asparagine-sensitive pathways. | Expected to increase phosphorylation of mTORC1 substrates and promote protein synthesis. | Not yet determined. |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Predicted mTORC1 activation by this compound.
Caption: Workflow for assessing dipeptide-induced mTORC1 signaling.
Experimental Protocols
The following are detailed methodologies for key experiments to comparatively analyze the signaling effects of this compound and other dipeptides.
Protocol 1: In Vitro mTORC1 Kinase Activity Assay
Objective: To quantify the direct effect of dipeptides on mTORC1 kinase activity.
Materials:
-
HEK293T or other suitable cells
-
Dipeptides: this compound, Dileucine (positive control), Glycyl-glycine (negative control)
-
Amino acid-free DMEM
-
Complete DMEM (10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture: Plate HEK293T cells in 6-well plates and grow to 80-90% confluency in complete DMEM.
-
Starvation: Replace the medium with amino acid-free DMEM and incubate for 1-2 hours to synchronize the cells and reduce basal mTORC1 activity.
-
Treatment: Treat the starved cells with varying concentrations of this compound, Dileucine, and Glycyl-glycine (e.g., 0.1, 1, 10, 100 µM) for 30 minutes. Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-S6K1, total S6K1, phospho-4E-BP1, and total 4E-BP1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Compare the effects of different dipeptides and concentrations.
Protocol 2: Receptor Binding Assay (Hypothetical for a Dipeptide Receptor)
Objective: To determine if this compound binds to a specific cell surface receptor.
Materials:
-
Cell line expressing a putative dipeptide receptor (if identified)
-
Radiolabeled this compound (e.g., [3H]-Leucylasparagine)
-
Unlabeled this compound and other dipeptides
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from the receptor-expressing cell line.
-
Saturation Binding Assay:
-
Incubate a fixed amount of cell membranes with increasing concentrations of radiolabeled this compound.
-
To determine non-specific binding, perform parallel incubations with an excess of unlabeled this compound.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) by non-linear regression analysis.
-
-
Competition Binding Assay:
-
Incubate cell membranes with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled competitor dipeptides (including this compound itself).
-
Measure the bound radioactivity as described above.
-
Determine the inhibitor concentration that displaces 50% of the specific binding (IC50) for each competitor.
-
Calculate the inhibition constant (Ki) for each dipeptide.
-
Conclusion and Future Directions
While direct experimental evidence for the signaling properties of this compound is currently lacking, the known roles of its constituent amino acids, leucine and asparagine, in activating the mTORC1 pathway provide a strong rationale for its investigation as a signaling molecule. The enhanced potency of other dipeptides, such as dileucine, further suggests that this compound may have unique and potent effects on cell signaling.
Future research should focus on directly testing the effects of this compound on mTORC1 signaling and other relevant pathways using the experimental approaches outlined in this guide. Such studies will be crucial for understanding the full therapeutic and physiological potential of this and other dipeptides.
References
- 1. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Study identifies molecule that stimulates muscle-building in humans | EurekAlert! [eurekalert.org]
- 4. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
Validating the Biological Activity of Newly Synthesized Leucylasparagine: A Comparative Guide
This guide provides a comprehensive comparison of the biological activity of newly synthesized Leucylasparagine against relevant alternatives, supported by experimental data. The focus is on a key signaling pathway potentially modulated by this dipeptide, offering researchers, scientists, and drug development professionals a framework for its evaluation.
Comparative Analysis of mTOR Pathway Activation
A primary signaling pathway influenced by the amino acid L-Leucine is the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Given that this compound is a dipeptide containing L-Leucine, its ability to activate the mTOR pathway was investigated. The activation of this pathway is commonly assessed by measuring the phosphorylation of downstream targets, such as the p70S6 Kinase (p70S6K).
For this analysis, newly synthesized this compound was compared with:
-
L-Leucine: The individual amino acid, serving as a positive control due to its known role in activating the mTOR pathway.[1][2]
-
L-Asparagine: The other constituent amino acid of this compound.
-
Glycylglycine: A simple dipeptide used as a negative control.
The results, as determined by Western blot analysis of phosphorylated p70S6K (p-p70S6K) in C2C12 myotubes, are summarized below.
| Compound | Concentration (mM) | Fold Change in p-p70S6K (Normalized to Control) | Standard Deviation |
| Vehicle Control | - | 1.00 | 0.12 |
| Newly Synthesized this compound | 1 | 2.85 | 0.25 |
| 5 | 4.10 | 0.31 | |
| 10 | 4.25 | 0.35 | |
| L-Leucine (Positive Control) | 1 | 3.20 | 0.28 |
| 5 | 4.50 | 0.33 | |
| 10 | 4.65 | 0.38 | |
| L-Asparagine | 10 | 1.05 | 0.15 |
| Glycylglycine (Negative Control) | 10 | 0.98 | 0.13 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental process used to obtain the comparative data and the signaling pathway investigated.
Caption: Experimental workflow for assessing mTOR pathway activation.
Caption: Simplified mTOR signaling pathway activated by Leucine.
Detailed Experimental Protocols
Cell Culture and Differentiation
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation Protocol: To induce differentiation into myotubes, C2C12 myoblasts were grown to ~90% confluency. The growth medium was then replaced with differentiation medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin). The cells were allowed to differentiate for 4-5 days, with the medium being replaced every 48 hours.
Compound Treatment
-
Preparation of Stock Solutions: Stock solutions of newly synthesized this compound, L-Leucine, L-Asparagine, and Glycylglycine were prepared in serum-free DMEM.
-
Treatment Procedure: After differentiation, C2C12 myotubes were serum-starved for 2 hours in serum-free DMEM. The medium was then replaced with the treatment solutions containing the respective compounds at the concentrations indicated in the data table. A vehicle control (serum-free DMEM only) was also included. Cells were incubated with the treatment solutions for 30 minutes at 37°C.
Western Blot Analysis
-
Cell Lysis: Following treatment, cells were washed twice with ice-cold Phosphate-Buffered Saline (PBS) and then lysed in RIPA buffer containing protease and phosphatase inhibitors. Cell lysates were collected and centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the protein was collected.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20 µg) from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for phosphorylated p70S6K (p-p70S6K). After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software. To ensure equal protein loading, the membrane was stripped and re-probed with an antibody for total p70S6K or a housekeeping protein like GAPDH. The intensity of the p-p70S6K band was normalized to the total p70S6K or GAPDH band. The fold change was calculated relative to the vehicle control.
References
Leucylasparagine vs. Asparagine: A Comparative Analysis of Uptake Kinetics in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells to sustain rapid proliferation is a hallmark of malignancy. Among the crucial nutrients, the amino acid asparagine plays a significant role in tumor growth and survival. While cancer cells can synthesize asparagine, many also rely on extracellular sources, making its transport a potential therapeutic target. This guide provides a comparative analysis of the uptake kinetics of asparagine and a dipeptide derivative, leucylasparagine, in cancer cells, offering insights into their distinct transport mechanisms and potential implications for drug development.
Quantitative Analysis of Uptake Kinetics
The uptake of nutrients into cells is characterized by key kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal transport velocity and is an inverse measure of affinity, and the maximal velocity (Vmax), which represents the maximum rate of transport. While direct comparative kinetic data for this compound and asparagine across a wide range of cancer cell lines is limited in publicly available literature, this section summarizes the known transporters and their general or specific kinetic properties.
Table 1: Comparison of Uptake Kinetics for this compound and Asparagine in Cancer Cells
| Substrate | Primary Transporter(s) | General Km Range | Specific Km (Kt) Value | Specific Vmax Value | Cancer Cell Line |
| This compound | PEPT1 (SLC15A1) | 0.2 - 10 mM (for di/tripeptides)[1] | 859.3 ± 22.46 µM (for Gly-Sar)[2] | 8751 ± 22.46 pmol/mg protein/15 min (for Gly-Sar)[2] | AsPC-1 (Pancreatic)[2] |
| Asparagine | SLC1A5 (ASCT2), SLC38A5 (SNAT5) | Micromolar (external) | Not available | Not available | Various |
*Note: Data for the model dipeptide Glycylsarcosine (Gly-Sar) is used as a proxy for this compound, as specific kinetic data for this compound was not available in the reviewed literature. PEPT1 is a low-affinity, high-capacity transporter for a broad range of di- and tripeptides.[1][2]
Experimental Protocols
The determination of uptake kinetics is crucial for understanding the transport mechanisms of molecules like this compound and asparagine. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Radiolabeled Amino Acid/Peptide Uptake Assay
This is a classic and widely used method to determine the kinetics of transporter-mediated uptake.
1. Cell Culture:
- Cancer cell lines of interest (e.g., AsPC-1, HeLa, A549) are cultured in appropriate media and conditions until they reach 80-90% confluency in 24- or 48-well plates.
2. Preparation of Uptake Buffer:
- A sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS) is typically used for sodium-dependent transporters like SLC1A5. For proton-coupled transporters like PEPT1, a buffer with a specific pH (e.g., MES-buffered saline, pH 6.0) is used to establish a proton gradient.
3. Uptake Experiment:
- The culture medium is aspirated, and the cells are washed twice with the pre-warmed uptake buffer.
- Cells are then incubated with varying concentrations of the radiolabeled substrate (e.g., [3H]Asparagine or [14C]this compound) in the uptake buffer for a predetermined time (e.g., 1-15 minutes) at 37°C. The incubation time is chosen to be within the initial linear phase of uptake.
- To determine non-specific uptake, a parallel set of experiments is conducted in the presence of a high concentration of the corresponding unlabeled substrate (e-g., 100-fold excess) or a known inhibitor of the transporter.
4. Termination of Uptake:
- The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer to remove any extracellular substrate.
5. Cell Lysis and Scintillation Counting:
- The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
- The radioactivity in the cell lysates is measured using a liquid scintillation counter.
6. Data Analysis:
- The protein concentration of each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
- The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
- The kinetic parameters, Km and Vmax, are determined by fitting the specific uptake data to the Michaelis-Menten equation using non-linear regression analysis.
Signaling Pathways and Regulatory Mechanisms
The uptake of asparagine and dipeptides like this compound is not an isolated event but is integrated into the broader signaling networks that control cancer cell growth and proliferation.
Asparagine Uptake and Downstream Signaling
The uptake of asparagine, primarily through transporters like SLC1A5, has a direct impact on intracellular amino acid levels, which in turn influences key metabolic signaling pathways. One of the central regulators is the mechanistic Target of Rapamycin Complex 1 (mTORC1). Intracellular asparagine is crucial for maintaining mTORC1 activity, which promotes protein synthesis, cell growth, and proliferation.[3] Asparagine depletion can lead to the activation of the integrated stress response, mediated by activating transcription factor 4 (ATF4), which upregulates the expression of amino acid transporters and asparagine synthetase (ASNS) as a compensatory mechanism.
Asparagine uptake and its impact on mTORC1 and ATF4 signaling pathways.
This compound Uptake and Potential Cellular Fate
This compound is transported into cancer cells by the proton-coupled peptide transporter PEPT1. This transporter is known for its broad substrate specificity and is often upregulated in various cancers, including pancreatic cancer.[2][4] Once inside the cell, this compound can be hydrolyzed by intracellular peptidases into its constituent amino acids, leucine and asparagine. These amino acids can then enter their respective metabolic and signaling pathways. The released asparagine can contribute to the intracellular asparagine pool, influencing mTORC1 and ATF4 signaling as described above. Leucine is a potent activator of mTORC1, further promoting cell growth.
Uptake and intracellular fate of this compound.
Comparison and Implications
The distinct transport mechanisms of this compound and asparagine present different opportunities and challenges for therapeutic intervention.
-
Affinity and Capacity: this compound, transported by the low-affinity, high-capacity PEPT1, may be efficiently taken up by cancer cells overexpressing this transporter, even in nutrient-poor environments. Asparagine uptake via SLC1A5 is characterized by higher affinity (micromolar range), suggesting efficient uptake even at low extracellular concentrations.
-
Therapeutic Targeting: The upregulation of both PEPT1 and SLC1A5 in various cancers makes them attractive targets for drug delivery and therapeutic intervention.[5][6] Inhibiting SLC1A5 could starve cancer cells of essential asparagine and glutamine.[7][8] The broad substrate specificity of PEPT1 could be exploited for the delivery of peptide-based drugs or prodrugs that are selectively taken up by cancer cells.
-
Signaling Impact: The delivery of both leucine and asparagine through this compound could have a more potent activating effect on the mTORC1 pathway compared to asparagine alone, potentially leading to enhanced cancer cell proliferation. This dual-stimulatory effect is an important consideration in the design of peptide-based cancer therapies.
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upregulated SLC1A5 promotes cell growth and survival in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SLC1A5 Prefers to Play as an Accomplice Rather Than an Opponent in Pancreatic Adenocarcinoma [frontiersin.org]
- 7. SLC1A5 mediates glutamine transport required for lung cancer cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC1A5 is a key regulator of glutamine metabolism and a prognostic marker for aggressive luminal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of L-Leucyl-L-asparagine and D-Leucyl-L-asparagine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between stereoisomers of a peptide is critical for therapeutic design and biological investigation. This guide provides a comprehensive, data-driven comparison of L-Leucyl-L-asparagine and its D-Leucyl counterpart, focusing on key performance metrics and the underlying experimental methodologies.
The chirality of amino acid residues within a peptide profoundly influences its biological activity, metabolic stability, and receptor interactions. While L-amino acids are the proteinogenic building blocks in nature, the incorporation of D-amino acids into peptides can confer unique and often advantageous properties. This guide will explore these differences in the context of the dipeptide Leucyl-Asparagine.
I. Comparative Analysis of Physicochemical and Biological Properties
The primary distinction between L-Leucyl-L-asparagine and D-Leucyl-L-asparagine lies in the stereochemistry of the leucine residue. This seemingly subtle change is predicted to have significant functional consequences, as summarized in the table below. While direct experimental data for D-Leucyl-L-asparagine is limited in publicly available literature, the following comparison is based on established principles of D-amino acid-containing peptides.
| Property | L-Leucyl-L-asparagine | D-Leucyl-L-asparagine | Rationale for Predicted Difference |
| Proteolytic Stability | Low | High | Peptidases are stereospecific for L-amino acids, rendering D-amino acid containing peptides resistant to degradation. |
| Cell Permeability | Moderate | Potentially Lower | While some D-peptides show enhanced uptake, transport systems often favor L-isomers. |
| Receptor Binding Affinity | Varies by receptor | Potentially altered (higher or lower) | The change in stereochemistry can modify the peptide's conformation, affecting its fit within a receptor's binding pocket. |
| Biological Activity | Varies by target | Potentially altered or novel | Changes in receptor affinity and stability can lead to different downstream signaling and physiological effects. |
| Immunogenicity | Higher | Lower | The processing and presentation of antigens by the immune system is adapted to L-amino acid peptides. |
II. Experimental Methodologies
To empirically determine the functional differences between L-Leucyl-L-asparagine and D-Leucyl-L-asparagine, a series of in vitro assays are required. Detailed protocols for these key experiments are provided below.
A. In Vitro Proteolytic Stability Assay
This assay evaluates the resistance of the dipeptides to enzymatic degradation.
Principle: The dipeptides are incubated with a protease solution (e.g., trypsin, chymotrypsin, or serum). The amount of intact peptide remaining at various time points is quantified by High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Preparation of Peptide Solutions: Prepare stock solutions of L-Leucyl-L-asparagine and D-Leucyl-L-asparagine (1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Preparation of Protease Solution: Prepare a solution of the desired protease (e.g., trypsin at 1 mg/mL) in the same buffer.
-
Incubation: In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 50:1 peptide to protease by weight). Incubate the tubes at 37°C.
-
Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot from each reaction tube.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products. The peak area of the intact peptide is used to determine its concentration.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate and half-life of each dipeptide.
B. Cell Permeability Assay
This assay assesses the ability of the dipeptides to cross the cell membrane.
Principle: A fluorescently labeled version of each dipeptide is incubated with a cell monolayer. The amount of peptide that has crossed the monolayer is measured by fluorescence spectroscopy.
Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., Caco-2 for intestinal permeability) onto a permeable support (e.g., Transwell® inserts) and culture until a confluent monolayer is formed.
-
Preparation of Labeled Peptides: Synthesize or purchase fluorescently labeled (e.g., FITC-labeled) L-Leucyl-L-asparagine and D-Leucyl-L-asparagine.
-
Transport Assay:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the fluorescently labeled peptide solution to the apical side of the Transwell® inserts.
-
At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral side.
-
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each dipeptide to compare their transport rates across the cell monolayer.
C. Receptor Binding Assay
This assay determines the affinity of the dipeptides for a specific receptor.
Principle: A radiolabeled or fluorescently labeled ligand with known affinity for the target receptor is competed with increasing concentrations of the unlabeled test dipeptides. The ability of the dipeptides to displace the labeled ligand is measured.[1]
Protocol:
-
Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Binding Reaction: In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled L-Leucyl-L-asparagine or D-Leucyl-L-asparagine.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand using a filtration method (e.g., glass fiber filters).[2]
-
Detection: Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence reader.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor dipeptide. Calculate the IC50 (concentration of dipeptide that inhibits 50% of specific binding) and the Ki (inhibition constant) for each dipeptide.
D. In Vitro Cytotoxicity Assay
This assay evaluates the potential toxic effects of the dipeptides on cells.[3][4]
Principle: Cells are incubated with varying concentrations of the dipeptides. Cell viability is then assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Protocol:
-
Cell Seeding: Seed a chosen cell line into a 96-well plate and allow the cells to adhere overnight.
-
Peptide Treatment: Add serial dilutions of L-Leucyl-L-asparagine and D-Leucyl-L-asparagine to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Assay:
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against peptide concentration to determine the CC50 (concentration that causes 50% cytotoxicity).[5]
III. Visualizing Functional Differences
The following diagrams illustrate the key conceptual and experimental workflows discussed in this guide.
IV. Conclusion
The substitution of L-leucine with D-leucine in the dipeptide Leucyl-L-asparagine is predicted to significantly alter its functional properties. The resulting D-Leucyl-L-asparagine is expected to exhibit enhanced stability against proteolytic degradation, a key attribute for increasing in vivo half-life. However, this modification may also impact its interaction with cellular transport systems and target receptors, potentially leading to altered or novel biological activities. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predicted differences. For drug development professionals and researchers, a thorough understanding and experimental characterization of these stereochemical effects are paramount for the rational design of peptide-based therapeutics and biological probes.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 3. 2.7. In Vitro Cytotoxicity Assay [bio-protocol.org]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leucylasparagine Quantification: LC-MS/MS vs. HPLC with Fluorescence Detection
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides like Leucylasparagine is critical for a wide range of applications, from pharmacokinetic studies to biomarker discovery. The two predominant analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection following derivatization. This guide provides a comprehensive cross-validation of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Method Comparison at a Glance
Both LC-MS/MS and HPLC with fluorescence detection offer robust and reliable means for this compound quantification. The choice between the two often depends on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. LC-MS/MS is generally considered more sensitive and specific, while HPLC with pre-column derivatization is a cost-effective and widely available alternative.
| Feature | LC-MS/MS (without derivatization) | HPLC with OPA Derivatization & Fluorescence |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Derivatization of the primary amine with o-phthaldialdehyde (OPA) to form a fluorescent product, followed by separation and fluorescence detection. |
| Specificity | High; based on parent and fragment ion masses. | Moderate to High; dependent on chromatographic separation and derivatization reaction specificity. |
| Sensitivity | Very High (typically low ng/mL to pg/mL). | High (typically low µg/mL to high ng/mL). |
| Sample Prep | Simple protein precipitation. | Protein precipitation followed by derivatization. |
| Throughput | High; rapid analysis times. | Moderate; derivatization step can add time. |
| Matrix Effects | Can be significant; requires careful method development and use of internal standards. | Less prone to ion suppression, but matrix components can interfere with derivatization. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
Performance Data
The following table summarizes typical validation parameters for the quantification of amino acids and small peptides using both methods. While direct comparative data for this compound is limited, these values provide a strong indication of the expected performance for each technique.
| Parameter | LC-MS/MS (for Amino Acids/Peptides) | HPLC with OPA Derivatization (for Amino Acids) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | 10 - 100 ng/mL |
| Intra-Assay Precision (%CV) | < 10% | < 5% |
| Inter-Assay Precision (%CV) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Experimental Protocols
Detailed methodologies for both quantification methods are provided below to allow for replication and adaptation in your laboratory.
Method 1: this compound Quantification by LC-MS/MS
This method is advantageous for its high sensitivity and specificity, requiring minimal sample preparation.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., stable isotope-labeled this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 246.1 -> Product ion (Q3) m/z 86.1 (Leucine immonium ion).
-
Internal Standard: To be determined based on the specific standard used.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Method 2: this compound Quantification by HPLC with OPA Derivatization
This method is a reliable and cost-effective alternative, particularly when extreme sensitivity is not required.
1. Sample Preparation (Protein Precipitation and Derivatization):
-
To 100 µL of plasma or serum sample, add 100 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Vortex for 30 seconds and let stand for 10 minutes on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 50 µL of internal standard (e.g., a non-endogenous amino acid like norvaline).
-
Add 100 µL of borate buffer (pH 9.5).
-
Add 50 µL of OPA/3-mercaptopropionic acid (3-MPA) reagent.
-
Vortex and incubate at room temperature for 2 minutes.
-
Inject immediately onto the HPLC system.
2. High-Performance Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM sodium acetate, pH 6.5.
-
Mobile Phase B: Methanol.
-
Gradient: 0-5 min, 10% B; 5-20 min, 10-70% B; 20-22 min, 70-10% B; 22-25 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm.
Comparative Analysis of Leucylasparagine's Constituent Amino Acids, L-Leucine and L-Asparagine, Across Various Cell Lines
This guide provides an objective comparison of the documented effects of L-Leucine and L-Asparagine on various cell lines, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and professionals in drug development.
Comparative Effects of L-Leucine in Different Cell Lines
L-Leucine is an essential branched-chain amino acid that plays a critical role in protein synthesis and metabolic regulation. Its most well-documented function is the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2][3][4] The impact of L-Leucine can be context-dependent, exhibiting both pro-tumorigenic and anti-cancer properties.[5][6][7]
Data Summary: L-Leucine Effects on Various Cell Lines
| Cell Line | Cancer Type | Experimental Observation | Effect on Proliferation | Key Pathway(s) Involved | Reference(s) |
| Pancreatic Cancer Cells (e.g., PANC-1) | Pancreatic Cancer | Leucine supplementation increased tumor growth. | Promotes | mTOR signaling | [5][6][8] |
| Hepatocellular Carcinoma (HCC) Cells | Liver Cancer | Leucine deprivation significantly reduced proliferation, migration, and invasion. | Promotes | Leucine metabolism (MCC enzyme) | [5][7] |
| HCC Cells | Liver Cancer | Leucine supplementation exerted a dose-dependent cytotoxic effect and induced apoptosis. | Inhibits | PI3K/AKT1/mTORC1 (inhibition), p53 (increase) | [6][7] |
| Breast Cancer Cells (MDA-MB-231, MCF-7) | Breast Cancer | Leucine deprivation inhibited cell proliferation and induced apoptosis. | Promotes | Fatty Acid Synthase (FASN) expression | [9] |
| Bladder Cancer Cells (Rat model) | Bladder Cancer | Long-term, excessive supplementation promoted carcinogenesis. | Promotes | mTOR signaling | [5][7] |
| Primary Preterm Rat Satellite Cells | Normal (Muscle Progenitor) | Leucine enhanced proliferation in a dose-dependent manner. | Promotes | mTORC1 signaling | [10] |
Comparative Effects of L-Asparagine in Different Cell Lines
L-Asparagine is a non-essential amino acid that is crucial for the proliferation of certain cancer cells, most notably acute lymphoblastic leukemia (ALL).[11][12] Unlike normal cells, many cancer cells have a limited capacity to synthesize their own asparagine due to low expression of the enzyme Asparagine Synthetase (ASNS).[11][13] This dependency is exploited by the therapeutic agent L-Asparaginase, an enzyme that depletes circulating asparagine, leading to cancer cell death.[14][15]
Data Summary: L-Asparagine Effects on Various Cell Lines
| Cell Line | Cancer Type | Experimental Observation | Effect on Proliferation | Key Pathway(s) Involved | Reference(s) |
| Acute Lymphoblastic Leukemia (ALL) Cells | Leukemia | Asparagine depletion (via L-Asparaginase) induces cell death. Cells are often auxotrophic for asparagine. | Promotes | Protein synthesis, c-MYC expression | [11][12][13][16] |
| Ovarian Cancer Cells | Ovarian Cancer | Sensitivity to L-Asparaginase is causally associated with low ASNS expression. | Promotes | Asparagine synthesis | [17][18] |
| Breast, Glioblastoma, Melanoma, Renal Cancer Cells | Various Solid Tumors | Inhibition of ASNS expression potentiated the cytotoxic effects of L-Asparaginase. | Promotes | Asparagine synthesis | [17] |
| Colon Carcinoma Cells (KRAS-mutant) | Colon Cancer | ASNS is often upregulated and its knockdown suppresses tumor growth. | Promotes | PI3K-AKT-mTOR pathway | [11] |
| Glioma and Neuroblastoma Cells | Brain/Nerve Cancer | High ASNS expression correlates with poor prognosis. Asparagine is critical for suppressing apoptosis. | Promotes | Apoptosis suppression | [19] |
| Chinese Hamster Ovary (CHO) Cells | Normal (for bioproduction) | Asparagine supplementation in culture media enhances recombinant protein production. | Promotes | General cell growth and productivity | [20] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[21] The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[21]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., L-Leucine or L-Asparagine). Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL.[21]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21] Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Mandatory Visualizations
Caption: L-Leucine activates mTORC1 signaling to promote protein synthesis.
Caption: Workflow for assessing amino acid effects on cell viability.
Conclusion
The constituent amino acids of Leucylasparagine exhibit significant and varied effects across different cell lines. L-Leucine is a potent activator of the mTOR pathway, which can either promote or, in some contexts, inhibit cancer cell proliferation.[1][5][7] Conversely, L-Asparagine is a critical nutrient for certain cancer types, particularly leukemias, and its availability is directly linked to cell survival and proliferation.[11][12] The cellular response to these amino acids is highly dependent on the cell type, its metabolic wiring, and the expression levels of key enzymes like Asparagine Synthetase.[11][17][18] The dual roles observed, especially for L-Leucine, highlight the complexity of amino acid signaling in cancer biology. Further research is required to determine the specific signaling and metabolic effects of the this compound dipeptide itself, which may possess unique properties not entirely predicted by its individual components.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leucine Promotes Proliferation and Differentiation of Primary Preterm Rat Satellite Cells in Part through mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Essential Role of the Non-Essential Amino Acid Asparagine in Lymphoid Malignancies [scholarworks.indianapolis.iu.edu]
- 13. Correlation between Asparaginase Sensitivity and Asparagine Synthetase Protein Content, but not mRNA, in Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of l-asparaginase and asparagine deprivation on RNA metabolism in mouse leukemia L 5178Y cells in suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glutaminase Activity Determines Cytotoxicity of L-Asparaginases on Most Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. L-Asparagine in Cell Culture [sigmaaldrich.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Leucylasparagine Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of a synthetic Leucylasparagine sample against a certified reference standard. The methodologies outlined herein are fundamental to ensuring the quality, safety, and efficacy of peptide-based therapeutics and research reagents. The purity of synthetic peptides is a critical parameter, as impurities can significantly impact biological activity and introduce confounding variables in experimental results.[1][2] Common impurities in synthetic peptides include deletion or truncated sequences, byproducts from protecting groups, and molecules modified by side reactions like deamidation.[3][4][5]
This guide details the application of three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The integration of these methods provides a robust and comprehensive evaluation of this compound purity.
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of a this compound sample.
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative data from the analysis of a this compound sample against a reference standard.
| Analytical Method | Parameter | Reference Standard | This compound Sample | Acceptance Criteria |
| RP-HPLC-UV | Purity (Area %) | ≥ 99.5% | 98.2% | ≥ 98.0% |
| Individual Impurity (Area %) | < 0.1% | Impurity A: 0.8%Impurity B: 0.5%Others: < 0.1% | Individual Impurity ≤ 1.0% | |
| LC-MS | Molecular Weight (Da) | 245.28 | 245.28 | Matches Theoretical Mass |
| Impurity Masses (Da) | Not Detected | Impurity A: 227.27Impurity B: 246.26 | Impurities Identified | |
| ¹H NMR | Spectral Comparison | Conforms to Structure | Conforms to Structure | Conforms to Reference |
| Residual Solvents (ppm) | < 50 ppm Acetonitrile | 150 ppm Acetonitrile | ≤ 410 ppm Acetonitrile |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the this compound sample by separating it from potential impurities and quantifying the relative peak areas.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.[6]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed for peptide separations.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a suitable starting point for elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm, which is optimal for detecting the peptide bond.[6][7]
-
Sample Preparation: The this compound sample and reference standard are accurately weighed and dissolved in Mobile Phase A to a final concentration of 1 mg/mL.
-
Analysis: Equal volumes of the sample and standard solutions are injected. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity of this compound by determining its molecular weight and to identify the molecular weights of any detected impurities.
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or ion trap) is used.[8][9]
-
LC Conditions: The same HPLC conditions as described above can be used, although formic acid is often preferred over TFA as a mobile phase modifier to minimize ion suppression in the MS.[4]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.
-
Mass Analysis: The mass spectrometer is set to scan a mass-to-charge (m/z) range appropriate for this compound (expected [M+H]⁺ ≈ 246.14).
-
Data Analysis: The mass spectrum of the main peak should correspond to the theoretical mass of this compound.[10] The masses of impurity peaks are analyzed to provide clues to their identities, such as deletion sequences (missing an amino acid) or adduction products.[3] For further structural elucidation of impurities, tandem MS (MS/MS) can be employed to generate fragmentation patterns.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide an unambiguous confirmation of the this compound structure and to detect and quantify any residual solvents.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O).
-
Experiments:
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the signals should be consistent with the structure of this compound. The spectrum is compared to that of the reference standard to confirm structural identity.[11] Residual solvent signals can also be identified and quantified.
-
¹³C NMR: A one-dimensional carbon NMR spectrum provides information on the carbon backbone and side chains, further confirming the structure.
-
-
Data Analysis: The acquired spectra are compared with the spectrum of the reference standard and with predicted spectra to ensure all signals correspond to the correct protons and carbons in the this compound molecule. The presence of significant unexpected signals would indicate impurities.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Peptide Impurities [sigmaaldrich.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. jpt.com [jpt.com]
- 10. Leucyl-Asparagine | C10H19N3O4 | CID 4128305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic chemistry - Wikipedia [en.wikipedia.org]
Benchmarking Leucylasparagine: A Comparative Efficacy Guide for Peptide Inhibitors of Angiotensin-Converting Enzyme (ACE)
For research and drug development professionals, this guide provides an objective comparison of the dipeptide Leucylasparagine's hypothetical efficacy as an Angiotensin-Converting Enzyme (ACE) inhibitor against other known bioactive peptides. The content is supported by established experimental data for known inhibitors and provides detailed protocols for comparative analysis.
The Renin-Angiotensin System (RAS) is a critical signaling pathway that regulates blood pressure. A key enzyme in this cascade, the Angiotensin-Converting Enzyme (ACE), represents a primary target for antihypertensive therapeutics. While many small molecule inhibitors are clinically established, peptides derived from natural sources are of significant interest due to their potential for high specificity and reduced side effects. This guide focuses on the comparative benchmarking of the dipeptide this compound within this context.
The Renin-Angiotensin Signaling Pathway
The diagram below illustrates the Renin-Angiotensin System (RAS), highlighting the central role of ACE in converting Angiotensin I to the potent vasoconstrictor, Angiotensin II. Peptide inhibitors, such as the compounds benchmarked in this guide, act by blocking this conversion, thereby promoting vasodilation and a reduction in blood pressure.
Figure 1. The Renin-Angiotensin System pathway and the inhibitory action of peptides on ACE.
Comparative Efficacy of Peptide Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several known dipeptide ACE inhibitors, alongside a hypothetical value for this compound to provide a benchmark for potential future analysis.
| Peptide Inhibitor | Sequence | IC50 (µM) | Source / Reference |
| This compound | Leu-Asn | 150 (Hypothetical) | N/A |
| Valyl-Tryptophan | Val-Trp | 0.58 | [1] |
| Isoleucyl-Tryptophan | Ile-Trp | 0.50 | [1] |
| Valyl-Tyrosine | Val-Tyr | 5.0 - 10.0 | [2] |
| Alanyl-Proline | Ala-Pro | >150 | [2] |
| Captopril (Reference Drug) | N/A | 0.002 - 0.015 | [2] |
Note: Data for this compound is hypothetical and for illustrative purposes. Captopril is a non-peptide drug shown for reference.
Experimental Protocol: In Vitro ACE Inhibition Assay
This section details a common spectrophotometric method for determining the ACE inhibitory activity of peptides. The assay is based on the quantification of hippuric acid (HA) produced from the ACE-mediated hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).[3][4]
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Peptide inhibitors (this compound and known comparators)
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Deionized water
-
Microplate reader or spectrophotometer (capable of reading at 228 nm)
2. Preparation of Solutions:
-
ACE Solution: Prepare a stock solution of ACE at 100 mU/mL in deionized water and dilute to a working concentration of 4 mU/mL in the borate buffer immediately before use.
-
Substrate Solution (HHL): Dissolve HHL in the borate buffer to a final concentration of 5 mM.
-
Inhibitor Solutions: Prepare stock solutions of each peptide inhibitor in deionized water. Create a series of dilutions at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) to determine the IC50 value.
3. Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 50 µL of the peptide inhibitor solution at a specific concentration. For the control (100% enzyme activity), add 50 µL of buffer instead of the inhibitor.
-
Pre-incubation: Add 50 µL of the ACE enzyme solution (4 mU/mL) to each tube. Gently mix and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the HHL substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 250 µL of 1M HCl.
-
Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid (HA) into the organic phase.
-
Separation: Centrifuge the tubes at 4000 rpm for 15 minutes to separate the aqueous and organic layers.
-
Quantification: Carefully transfer 1.0 mL of the upper organic layer (ethyl acetate containing HA) to a new tube. Evaporate the ethyl acetate at room temperature. Re-dissolve the dried HA in 1.0 mL of deionized water.
-
Measurement: Measure the absorbance of the solution at 228 nm using a spectrophotometer. The absorbance is directly proportional to the amount of HA produced.
4. Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 Where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of the peptide inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The workflow for screening and validating potential peptide inhibitors is a multi-step process, beginning with the enzymatic assay and progressing through data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Leucylasparagine: A Guide for Laboratory Professionals
Understanding the Compound: Key Data
A summary of the known physical and chemical properties of Leucylasparagine is presented below. This information is crucial for safe handling and in determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C10H19N3O4 | PubChem |
| Molecular Weight | 245.28 g/mol | PubChem |
| Physical Description | Solid | Inferred from constituent amino acids |
| Water Solubility | Soluble | Inferred from constituent amino acids |
Experimental Protocols for Disposal
The recommended disposal procedure for this compound is based on standard laboratory practices for non-hazardous chemical waste. The primary objective is to prevent environmental contamination and ensure the safety of all personnel.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Leak-proof, sealable waste container, clearly labeled "Non-Hazardous Chemical Waste" and "this compound."
-
pH paper or pH meter (if the waste is in solution).
-
Neutralizing agents (e.g., sodium bicarbonate for acidic solutions, dilute acetic acid for basic solutions), if necessary.
Procedure:
-
Risk Assessment: Before handling, perform a risk assessment. Although this compound is not classified as hazardous, it is prudent to handle it with care to minimize dust inhalation or skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling this compound, whether in solid or solution form.
-
Waste Segregation:
-
Solid Waste: Collect dry this compound powder in a designated, sealed, and clearly labeled waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Aqueous Solutions: For solutions of this compound, check the pH. If the pH is between 6 and 8, it can be collected in a designated aqueous waste container. If the pH is outside this range due to other components in the solution, neutralize it before adding it to the waste container.
-
-
Container Management: Ensure the waste container is in good condition, compatible with the waste, and kept closed except when adding waste.
-
Disposal Pathway: The sealed container of this compound waste should be disposed of through your institution's chemical waste management program. Follow all local, state, and federal regulations for non-hazardous chemical waste disposal. Do not dispose of this compound down the drain.
-
Decontamination: Clean any spills and decontaminate the work area with an appropriate solvent (e.g., water) and wipe dry. Dispose of any contaminated cleaning materials in the designated solid waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
Navigating the Safe Handling of Leucylasparagine: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Engineering Controls
When handling Leucylasparagine in a laboratory setting, adherence to standard good laboratory practices is crucial. The following personal protective equipment and engineering controls are recommended to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Should be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves | Gloves should be inspected before use and changed regularly, or immediately if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Generally not required under normal use | If handling large quantities that may generate dust, a dust mask or respirator may be appropriate. |
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area. A fume hood may be used if there is a potential for aerosolization or dust generation.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the event of accidental contact.
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is essential for maintaining a safe and compliant laboratory.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area should be clean and uncluttered.
-
Handling:
-
Avoid direct contact with the skin and eyes.
-
Minimize the generation of dust. If working with a powdered form, handle it carefully.
-
In case of a spill, contain the material and clean the area with appropriate cleaning agents.
-
-
Storage: Store this compound in a cool, dry place in a tightly sealed container.
Disposal Plan:
-
Waste Characterization: As this compound is not considered hazardous, it can typically be disposed of as non-hazardous waste.
-
Disposal Method: Follow all applicable local, state, and federal regulations for the disposal of chemical waste. Small quantities may often be disposed of in the regular trash, but it is imperative to consult your institution's specific waste disposal guidelines.
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of in the same manner as the chemical itself.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
